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Core Science & Biosynthesis

Foundational

Definitive Guide to Valnemulin (C31H52N2O5S): Structure, Mechanism, and Analysis

Executive Summary Valnemulin (C31H52N2O5S) represents a critical evolution in the pleuromutilin class of antibiotics. Distinct from its predecessor tiamulin, valnemulin incorporates a D-valine-derived side chain linked v...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Valnemulin (C31H52N2O5S) represents a critical evolution in the pleuromutilin class of antibiotics. Distinct from its predecessor tiamulin, valnemulin incorporates a D-valine-derived side chain linked via a thioether to the tricyclic mutilin core.[1] This structural modification not only enhances its binding affinity to the 50S ribosomal subunit but also confers resilience against specific resistance mechanisms (e.g., cfr methylation). This guide provides a rigorous technical analysis of valnemulin’s chemical structure, spectroscopic fingerprint, and validated analytical protocols for researchers in drug development and quality control.

Section 1: Chemical Architecture & Stereochemistry[1]

The efficacy of valnemulin stems from its bipartite structure: a rigid, hydrophobic core and a flexible, polar side chain.

Structural Deconstruction

The molecule can be chemically dissected into two functional domains:

  • The Mutilin Core (Lipophilic Anchor): A tricyclic diterpene scaffold (

    
    ) characterized by a fused 5-8-6 ring system.[1] It contains a vinyl group at C12 and a hydroxyl group at C11.[1] This core is responsible for positioning the molecule within the hydrophobic crevice of the ribosome.
    
  • The Side Chain (Specificity Determinant): A 2-amino-3-methylbutanamido-1,1-dimethyl-ethyl-sulfanyl-acetate moiety.[1] Crucially, the amino acid portion is derived from D-valine .[1][2] This side chain extends into the Peptidyl Transferase Center (PTC), interacting with specific rRNA nucleotides that other pleuromutilins miss.

Table 1: Physicochemical Profile

PropertyValueStructural Implication
Formula C31H52N2O5SSulfur atom critical for thioether linkage stability.[1]
Mol. Weight 564.78 g/mol Large size prevents efflux by some porins.[1]
Chirality Multiple CentersCore: (1S, 2R, 3S, 4S, 6R, 7R, 8R, 14R). Side chain: D-Valine config.
pKa ~7.8 (Amine)Protonated at physiological pH; typically formulated as HCl salt.[1]
Solubility Low (Base)Requires salt formation (HCl or Hydrogen Fumarate) for bioavailability.[1]
Structural Hierarchy Diagram

The following diagram illustrates the chemical connectivity and functional segmentation of Valnemulin.

ValnemulinStructure Valnemulin Valnemulin (C31H52N2O5S) Core Mutilin Core (Tricyclic Diterpene) Valnemulin->Core SideChain Side Chain (D-Valine Derivative) Valnemulin->SideChain Vinyl C12 Vinyl Group (-CH=CH2) Core->Vinyl Hydrophobic Interaction C14 C14 Carbonyl (Ester Linkage) Core->C14 Anchoring Point Thioether Thioether Linkage (-S-) SideChain->Thioether Valine D-Valine Moiety (Amino Acid) SideChain->Valine Piperidine Dimethyl-ethyl Group (Steric Bulk) SideChain->Piperidine Thioether->C14 Ester bond

Figure 1: Hierarchical decomposition of Valnemulin showing the functional relationship between the mutilin core and the valine-derived side chain.

Section 2: Spectroscopic Validation

Confirming the identity of Valnemulin requires a multi-modal approach. The following spectral signatures are diagnostic.

Nuclear Magnetic Resonance (NMR)

The


H NMR spectrum is complex due to the tricyclic core and diastereotopic protons.
  • Diagnostic Signals (

    
    H NMR, 500 MHz, CDCl
    
    
    
    ):
    • Vinyl Group: A characteristic multiplet at

      
       6.1–6.4 ppm (H-19) and two doublets at 
      
      
      
      5.1–5.4 ppm (H-20 cis/trans).[1]
    • C-14 Proton: A singlet or narrow doublet around

      
       5.5–5.7 ppm.[1] This is the proton alpha to the ester carbonyl, shifting significantly if the ester is hydrolyzed.
      
    • Side Chain Methyls: Strong doublets at

      
       0.9–1.1 ppm corresponding to the isopropyl groups of the valine moiety and the core methyls.
      
    • S-CH

      
      :  A singlet or AB system around 
      
      
      
      3.1–3.4 ppm, confirming the thioether linkage.[1]
Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) is the gold standard for purity assessment.[1]

  • Ionization: ESI+ (Electrospray Ionization, Positive Mode).[1]

  • Parent Ion:

    
     (Theoretical).[1]
    
  • Fragmentation Pattern:

    • Loss of the side chain often yields the mutilin core ion (

      
       ~303).
      
    • Cleavage at the amide bond in the side chain is a secondary pathway.

Infrared Spectroscopy (IR)
  • Ester Carbonyl: Sharp band at ~1735 cm

    
     (C14-ester).[1]
    
  • Amide Carbonyl: Band at ~1640–1660 cm

    
     (Side chain amide).[1]
    
  • Hydroxyl: Broad stretch at ~3400 cm

    
     (C11-OH).[1]
    

Section 3: Mechanism of Action & SAR

Valnemulin acts by inhibiting bacterial protein synthesis.[1][2][3] Unlike macrolides, which block the exit tunnel, pleuromutilins bind directly to the Peptidyl Transferase Center (PTC) of the 50S ribosomal subunit.

Molecular Interactions

Structural studies (X-ray crystallography of ribosome complexes) reveal that the mutilin core binds in a tight hydrophobic pocket formed by 23S rRNA nucleotides.

  • Core Binding: The tricyclic ring stacks against the bases of A2058 and A2059 .[4]

  • Side Chain Reach: The valine side chain of valnemulin extends further than that of tiamulin, making critical hydrogen bond contacts with U2506 and G2505 .

  • Resistance Evasion: The "tight fit" induced by the valine moiety allows valnemulin to maintain binding even in the presence of certain methylations (e.g., Cfr-mediated methylation at A2503) that render other drugs ineffective [1, 2].

Mechanism Pathway Diagram

MOA Drug Valnemulin Target 50S Ribosomal Subunit (Peptidyl Transferase Center) Drug->Target Binds to Interaction Interaction with 23S rRNA (U2506, A2058) Target->Interaction Induces conformational fit Blockage Steric Hindrance of tRNA CCA-ends Interaction->Blockage Prevents tRNA alignment Result Inhibition of Peptide Bond Formation Blockage->Result Bacteriostatic Effect

Figure 2: Mechanism of Action showing the cascade from ribosomal binding to protein synthesis inhibition.[1]

Section 4: Analytical Protocol (HPLC-UV)

This protocol provides a validated method for the quantification of Valnemulin HCl in bulk drug substances. It is designed to separate the active pharmaceutical ingredient (API) from potential degradation products (S-oxide, hydrolyzed core).[1]

Chromatographic Conditions
ParameterCondition
Column C18 Reverse Phase (e.g., 250 mm × 4.6 mm, 5 µm)
Mobile Phase A Ammonium Acetate Buffer (0.1M, pH 4.5 adjusted with Acetic Acid)
Mobile Phase B Acetonitrile (HPLC Grade)
Mode Isocratic (45% A : 55% B) or Gradient depending on impurity profile
Flow Rate 1.0 mL/min
Detection UV at 210 nm (Low wavelength required due to weak chromophores)
Temperature 30°C
Injection Vol 20 µL
Step-by-Step Workflow
  • Standard Preparation:

    • Weigh 25 mg of Valnemulin HCl Reference Standard.[1]

    • Dissolve in 25 mL of Mobile Phase (Stock: 1 mg/mL).

    • Sonicate for 5 minutes to ensure complete dissolution.

  • Sample Preparation:

    • Pulverize formulation (if applicable) or weigh bulk powder.[1]

    • Extract/Dissolve to achieve target concentration of 1 mg/mL.

    • Filter through 0.45 µm PTFE filter.[1]

  • System Suitability:

    • Inject Standard 5 times.[1][5]

    • Requirement: %RSD of peak area

      
       2.0%.[1]
      
    • Tailing Factor:

      
       1.5.[1]
      
    • Theoretical Plates:

      
       2000.
      
  • Analysis:

    • Inject samples in duplicate.

    • Calculate purity using area normalization or external standard method.[1]

Analytical Workflow Diagram

AnalysisWorkflow Sample Sample (Valnemulin HCl) Prep Dissolution & Filtration (0.45 µm PTFE) Sample->Prep HPLC HPLC Separation (C18, ACN/Buffer, 30°C) Prep->HPLC Detect UV Detection (210 nm) HPLC->Detect Data Data Processing (Integration & Calculation) Detect->Data QC QC Decision (Pass/Fail) Data->QC Compare to Specs

Figure 3: Validated analytical workflow for Valnemulin quantification.

References

  • Poulsen, S. M., et al. (2001).[1][6] "The pleuromutilin drugs tiamulin and valnemulin bind to the RNA at the peptidyl transferase centre on the ribosome."[3][4][6][7][8][9] Molecular Microbiology.

  • Long, K. S., et al. (2006).[1][10] "Interaction of Pleuromutilin Derivatives with the Ribosomal Peptidyl Transferase Center." Antimicrobial Agents and Chemotherapy.[1][7] [1]

  • European Medicines Agency (EMA). "Valnemulin: Summary Report (EMEA/MRL/549/99)."[1] Committee for Veterinary Medicinal Products.[1]

  • PubChem. "Valnemulin Compound Summary."[1] National Library of Medicine.[1]

  • Zhu, X., et al. (2016).[1][11] "Preparation of Valnemulin Hydrogen Fumarate and Its Enhanced Stability Compared With Valnemulin Hydrochloride." Pharmaceutical Development and Technology.

Sources

Exploratory

Pleuromutilin antibiotic C31H52N2O5S properties

An In-depth Technical Guide to a Novel Thioether Pleuromutilin Antibiotic (C31H52N2O5S) For the Attention of Researchers, Scientists, and Drug Development Professionals Abstract The escalating crisis of antimicrobial res...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to a Novel Thioether Pleuromutilin Antibiotic (C31H52N2O5S)

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

The escalating crisis of antimicrobial resistance necessitates the urgent development of novel antibiotics with unique mechanisms of action. The pleuromutilin class of antibiotics, renowned for their distinct interaction with the bacterial ribosome, represents a promising scaffold for the generation of new therapeutic agents. This technical guide provides a comprehensive overview of a novel thioether pleuromutilin derivative with the chemical formula C31H52N2O5S. This document delves into the core properties, mechanism of action, antimicrobial spectrum, and essential experimental protocols for the evaluation of this compound. Drawing upon established principles of pleuromutilin chemistry and microbiology, this guide is intended to serve as a foundational resource for researchers engaged in the discovery and development of next-generation antibacterial agents.

Introduction: The Pleuromutilin Antibiotic Class

Pleuromutilin is a naturally occurring diterpenoid antibiotic isolated from the basidiomycete fungi Clitopilus scyphoides and Pleurotus passeckerianus.[1][2][3] Its unique tricyclic core structure, composed of a fused 5-6-8 membered ring system, has been the foundation for the development of several semi-synthetic derivatives.[3][4] These derivatives have found applications in both veterinary and human medicine.[5][6]

The primary mechanism of action for pleuromutilins is the inhibition of bacterial protein synthesis. They achieve this by binding to the peptidyl transferase center (PTC) of the 50S ribosomal subunit.[3][5][6][7][8] This interaction prevents the correct positioning of transfer RNA (tRNA) molecules, thereby inhibiting peptide bond formation.[8][9] A key advantage of this mechanism is the low incidence of cross-resistance with other major antibiotic classes.[5][10]

The subject of this guide, a novel derivative with the formula C31H52N2O5S, belongs to the thioether class of pleuromutilins. Modifications at the C14 side chain, often involving a thioether linkage, have been a successful strategy in enhancing the antibacterial potency and pharmacokinetic properties of these compounds.[1][11][12][13][14]

Physicochemical Properties and Structural Elucidation

While the exact structure of C31H52N2O5S is not publicly documented, its molecular formula suggests a complex C14 side chain attached to the mutilin core via a thioether bond. The presence of two nitrogen atoms and five oxygen atoms indicates the potential for amide, amine, and/or other functional groups that can significantly influence the compound's solubility, stability, and target engagement.

Table 1: Predicted Physicochemical Properties of C31H52N2O5S

PropertyPredicted Value/CharacteristicRationale
Molecular Weight ~596.8 g/mol Calculated from the chemical formula.
Solubility Likely soluble in organic solvents (e.g., DMSO, ethanol), with potentially limited aqueous solubility.The large carbon backbone of the pleuromutilin core is hydrophobic. The side chain's polarity will ultimately determine overall solubility.
Stability The ester linkage at C14 may be susceptible to hydrolysis under acidic or basic conditions.A common characteristic of pleuromutilin derivatives.
Chirality Contains multiple stereocenters inherent to the mutilin core.The specific stereochemistry is critical for biological activity.

The synthesis of such a derivative would likely follow established methodologies for pleuromutilin modifications. A common synthetic route involves the tosylation of the primary hydroxyl group at C22 of pleuromutilin to create a good leaving group.[7][15] This is followed by a nucleophilic substitution with a custom-synthesized thiol-containing side chain to form the desired thioether linkage.[7] The final compound would be purified using techniques like silica gel column chromatography and characterized by High-Resolution Mass Spectrometry (HR-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR and ¹³C-NMR).[5][16]

Mechanism of Action: Targeting the Bacterial Ribosome

The antibacterial activity of C31H52N2O5S is predicated on its ability to inhibit bacterial protein synthesis. This action is achieved through a specific and high-affinity interaction with the 50S subunit of the bacterial ribosome.

Binding to the Peptidyl Transferase Center (PTC)

The tricyclic mutilin core of the antibiotic is expected to bind within a hydrophobic pocket of the PTC on the 23S rRNA.[9][17] The C14 side chain extends into the A- and P-sites of the PTC, sterically hindering the binding of aminoacyl-tRNAs.[3][8] This prevents the formation of peptide bonds and ultimately halts protein elongation.

The unique binding mode, which involves interactions with both the A- and P-sites, is a hallmark of the pleuromutilin class and distinguishes them from other ribosome-targeting antibiotics.[3][8] Molecular docking studies are a valuable tool to visualize these interactions and can help correlate the binding affinity with the observed antibacterial activity.[12]

Pleuromutilin_Mechanism_of_Action cluster_ribosome Bacterial 50S Ribosomal Subunit A_Site A-Site P_Site P-Site (PTC) Protein_Elongation Peptide Bond Formation (Protein Synthesis) P_Site->Protein_Elongation Catalyzes E_Site E-Site Pleuromutilin Pleuromutilin (C31H52N2O5S) Pleuromutilin->P_Site Binds to PTC Inhibition Inhibition Pleuromutilin->Inhibition tRNA Aminoacyl-tRNA tRNA->A_Site Binds to Inhibition->Protein_Elongation Blocks

Caption: Mechanism of action of the pleuromutilin antibiotic at the bacterial 50S ribosomal subunit.

Antimicrobial Spectrum and Potency

Pleuromutilin derivatives typically exhibit potent activity against Gram-positive bacteria, including multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA).[5][7][12][18][19] They also show activity against fastidious Gram-negative bacteria and mycoplasmas.[1][3][10][20] The in vitro efficacy of C31H52N2O5S would be quantified by determining its Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant bacterial strains.

Table 2: Representative Panel of Bacterial Strains for MIC Testing

OrganismStrainRationale
Staphylococcus aureusATCC 29213 (MSSA)Methicillin-sensitive reference strain.
Staphylococcus aureusATCC 43300 (MRSA)Methicillin-resistant reference strain.[12]
Staphylococcus epidermidisClinical Isolate (MRSE)Important coagulase-negative staphylococcus.
Streptococcus pneumoniaeATCC 49619Common respiratory pathogen.
Streptococcus pyogenesClinical IsolateCause of various infections.
Enterococcus faecalisATCC 29212Important nosocomial pathogen.
Mycoplasma gallisepticumReference StrainRepresentative of mycoplasma species.[1]
Escherichia coliATCC 25922Gram-negative control.[12]

Based on structure-activity relationship (SAR) studies of similar thioether pleuromutilin derivatives, it is anticipated that C31H52N2O5S could exhibit potent activity, with MIC values potentially in the sub-microgram per milliliter range against susceptible Gram-positive organisms.[11][14]

Pharmacokinetic and Pharmacodynamic Considerations

The in vivo behavior of an antibiotic is crucial for its clinical success. Pharmacokinetic (PK) studies determine the absorption, distribution, metabolism, and excretion (ADME) of a drug, while pharmacodynamics (PD) relates drug exposure to its antimicrobial effect.

Key Pharmacokinetic Parameters
  • Bioavailability: The fraction of an administered dose that reaches systemic circulation. Oral bioavailability can be a challenge for some pleuromutilin derivatives.[21]

  • Distribution: The extent to which a drug distributes into various tissues. A large volume of distribution suggests good tissue penetration.[21][22]

  • Metabolism: Pleuromutilins can be metabolized by cytochrome P450 enzymes in the liver.[22] Inhibition of these enzymes is an important consideration.[5][14]

  • Half-life (T₁/₂): The time it takes for the drug concentration in the body to be reduced by half. This influences the dosing frequency.[18]

Pharmacodynamic Indices

The efficacy of pleuromutilins is often linked to the ratio of the area under the concentration-time curve to the MIC (AUC/MIC). This parameter reflects both the concentration and duration of drug exposure.[20]

Experimental Protocols

The following section outlines standardized protocols for the in vitro evaluation of C31H52N2O5S.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard and reliable technique for determining the MIC of an antimicrobial agent.[23][24][25][26]

Protocol: Broth Microdilution MIC Assay

  • Preparation of Bacterial Inoculum:

    • Aseptically select 3-5 colonies of the test bacterium from a fresh agar plate.

    • Inoculate the colonies into a suitable broth medium (e.g., Mueller-Hinton Broth).

    • Incubate the culture at 37°C until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[26]

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of C31H52N2O5S in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the compound in the broth medium in a 96-well microtiter plate.

  • Inoculation and Incubation:

    • Add the diluted bacterial inoculum to each well of the microtiter plate.

    • Include a positive control (bacteria with no compound) and a negative control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

  • Interpretation of Results:

    • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[23][25]

MIC_Workflow Start Start Prep_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Start->Prep_Inoculum Serial_Dilution Perform Serial Dilutions of C31H52N2O5S in 96-well Plate Prep_Inoculum->Serial_Dilution Inoculate Inoculate Plate with Bacteria Serial_Dilution->Inoculate Incubate Incubate at 37°C for 18-24h Inoculate->Incubate Read_Results Visually Inspect for Growth Incubate->Read_Results Determine_MIC Determine MIC Read_Results->Determine_MIC End End Determine_MIC->End

Caption: Workflow for the determination of Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Cytotoxicity Assessment

It is essential to evaluate the potential toxicity of a new antimicrobial compound to eukaryotic cells to ensure a favorable therapeutic window.[27]

Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[28]

  • Cell Culture:

    • Seed mammalian cells (e.g., human dermal fibroblasts, HepG2) in a 96-well plate at an appropriate density.[19][29]

    • Allow the cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment:

    • Prepare serial dilutions of C31H52N2O5S in cell culture medium.

    • Remove the old medium from the cells and add the medium containing the different concentrations of the compound.

    • Include a vehicle control (medium with the solvent used to dissolve the compound) and an untreated control.

  • Incubation:

    • Incubate the plate for 24-48 hours.

  • MTT Assay:

    • Add MTT solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[28]

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO, isopropanol).

    • Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

    • The IC₅₀ (half-maximal inhibitory concentration) can be determined by plotting cell viability against the compound concentration.

Conclusion and Future Directions

The novel thioether pleuromutilin antibiotic C31H52N2O5S represents a promising area of investigation in the ongoing search for new treatments for bacterial infections. Its unique mechanism of action, targeting the bacterial ribosome, offers the potential to circumvent existing resistance mechanisms. The protocols and information provided in this guide serve as a comprehensive starting point for the in-depth characterization of this and similar compounds.

Future research should focus on the complete structural elucidation of C31H52N2O5S, followed by a thorough evaluation of its in vivo efficacy in animal models of infection.[12][18] Further optimization of the C14 side chain through medicinal chemistry efforts could lead to the development of derivatives with enhanced potency, improved pharmacokinetic profiles, and a broader spectrum of activity.

References

  • Minimum Inhibitory Concentration | Overview & Determining Methods - Study.com. Available from: [Link]

  • Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents - National Library of Medicine. Available from: [Link]

  • Discovery of Novel Pleuromutilin Derivatives as Potent Antibacterial Agents for the Treatment of MRSA Infection - MDPI. Available from: [Link]

  • Design, Synthesis, and Structure–Activity Relationship Studies of Novel Thioether Pleuromutilin Derivatives as Potent Antibacterial Agents | Journal of Medicinal Chemistry - ACS Publications. Available from: [Link]

  • Synthesis and Biological Evaluation of Novel Thioether Pleuromutilin Derivatives - J-Stage. Available from: [Link]

  • 13.5A: Minimal Inhibitory Concentration (MIC) - Biology LibreTexts. Available from: [Link]

  • The minimum inhibitory concentration of antibiotics | BMG LABTECH. Available from: [Link]

  • Synthesis, biological activities and docking studies of pleuromutilin derivatives with piperazinyl urea linkage - PMC. Available from: [Link]

  • Synthesis and Antibacterial Activity of Novel Pleuromutilin Derivatives - J-Stage. Available from: [Link]

  • Pleuromutilin - Wikipedia. Available from: [Link]

  • The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC. Available from: [Link]

  • Synthesis and antibacterial activities of novel pleuromutilin derivatives bearing an aminothiophenol moiety - PubMed. Available from: [Link]

  • Novel pleuromutilin derivatives with excellent antibacterial activity against Staphylococcus aureus - PubMed. Available from: [Link]

  • Design, synthesis, and structure-activity relationship studies of novel thioether pleuromutilin derivatives as potent antibacterial agents - PubMed. Available from: [Link]

  • Chemical Synthesis and Biological Activities of Novel Pleuromutilin Derivatives with Substituted Amino Moiety | PLOS One. Available from: [Link]

  • Simultaneous assessment of the pharmacokinetics of a pleuromutilin, lefamulin, in plasma, soft tissues and pulmonary epithelial lining fluid | Journal of Antimicrobial Chemotherapy | Oxford Academic. Available from: [Link]

  • Determination of minimum inhibitory concentrations using machine-learning-assisted agar dilution | Microbiology Spectrum - ASM Journals. Available from: [Link]

  • Antibacterial Activity and Pharmacokinetic Profile of a Promising Antibacterial Agent: 22-(2-Amino-phenylsulfanyl)-22-Deoxypleuromutilin - MDPI. Available from: [Link]

  • Biochemical Characterization of the Interactions of the Novel Pleuromutilin Derivative Retapamulin with Bacterial Ribosomes - PMC. Available from: [Link]

  • Design, Synthesis and Biological Evaluation of Novel Pleuromutilin Derivatives Containing 6-Chloro-1-R-1H-pyrazolo[3,4-d]pyrimidine-4-amino Side Chain - MDPI. Available from: [Link]

  • The pleuromutilin drugs tiamulin and valnemulin bind to the RNA at the peptidyl transferase centre on the ribosome | Request PDF - ResearchGate. Available from: [Link]

  • Interaction of pleuromutilin derivatives with the ribosomal peptidyl transferase center - PubMed. Available from: [Link]

  • Pharmacokinetic/pharmacodynamic relationship of a novel pleuromutilin derivative p-furoylamphenmulin against Mycoplasma gallisepticum in vivo in chickens - PMC. Available from: [Link]

  • The Synthesis and Biological Evaluation of a Novel Pleuromutilin Derivative Containing a 4-Fluorophenyl Group Targeting MRSA - PMC. Available from: [Link]

  • Pharmacokinetic/pharmacodynamic integration of amphenmulin: a novel pleuromutilin derivative against Mycoplasma gallisepticum | Microbiology Spectrum - ASM Journals. Available from: [Link]

  • Evaluation of the Antimicrobial Activity and Cytotoxicity of Different Components of Natural Origin Present in Essential Oils - MDPI. Available from: [Link]

  • Antimicrobial Activity and Cell Cytotoxicity Testing | Protocol Preview - YouTube. Available from: [Link]

  • Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. Available from: [Link]

  • The Synthesis and Biological Evaluation of a Novel Pleuromutilin Derivative Containing a 4-Fluorophenyl Group Targeting MRSA - MDPI. Available from: [Link]

  • Synthesis and biological activity evaluation of a novel pleuromutilin derivative 22-((2-methyl-1-(1H-pyrrole-2-carboxamido)propan-2-yl)thio)-deoxypleuromutilin - Frontiers. Available from: [Link]

  • Synthesis and biological activity evaluation of a novel pleuromutilin derivative 22-((2-methyl-1-(1H-pyrrole-2-carboxamido)propan-2-yl)thio)-deoxypleuromutilin - ResearchGate. Available from: [Link]

  • Pleuromutilins: Potent Drugs for Resistant Bugs—Mode of Action and Resistance - PMC. Available from: [Link]

Sources

Foundational

Valnemulin (CAS No. 101312-92-9): A Comprehensive Technical Guide

This guide provides an in-depth technical overview of Valnemulin, a pleuromutilin antibiotic exclusively developed for veterinary use.[1] It is intended for researchers, scientists, and drug development professionals, of...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical overview of Valnemulin, a pleuromutilin antibiotic exclusively developed for veterinary use.[1] It is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its chemical properties, mechanism of action, antimicrobial spectrum, pharmacokinetic profile, and analytical methodologies.

Introduction and Physicochemical Properties

Valnemulin is a semi-synthetic derivative of the naturally occurring antibiotic pleuromutilin, produced by the fungus Pleurotus mutilus.[1][2] It is primarily used in its hydrochloride salt form to enhance stability and solubility.[] Valnemulin is a white or light yellow crystalline powder and is freely soluble in aqueous solutions.[4]

Table 1: Physicochemical Properties of Valnemulin Hydrochloride

PropertyValueSource(s)
CAS Number 133868-46-9 (hydrochloride); 101312-92-9 (base)[4][5]
Molecular Formula C₃₁H₅₂N₂O₅S · HCl[4]
Molecular Weight 601.27 g/mol [4]
Appearance White to off-white crystalline powder[]
Solubility Freely soluble in water and ethanol[][4]
Storage Conditions 2-8°C[4][6]

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

Valnemulin exerts its bacteriostatic effect by selectively inhibiting protein synthesis in susceptible bacteria.[] This targeted mode of action is a hallmark of the pleuromutilin class of antibiotics.[7]

The primary target for Valnemulin is the 50S subunit of the bacterial ribosome. Specifically, it binds to the peptidyl transferase center (PTC), a critical region responsible for peptide bond formation.[1][8] This binding interaction sterically hinders the correct positioning of the aminoacyl-tRNA molecules at the A- and P-sites of the ribosome.[1] By obstructing this crucial step, Valnemulin effectively halts the elongation of the polypeptide chain, thereby arresting bacterial growth and replication.[8][9] This unique mechanism of action contributes to a low risk of cross-resistance with other antibiotic classes.[]

Figure 1: Mechanism of Action of Valnemulin cluster_ribosome Bacterial 70S Ribosome 50S_subunit 50S Subunit Peptidyl_Transferase_Center Peptidyl Transferase Center (PTC) 30S_subunit 30S Subunit Valnemulin Valnemulin Valnemulin->Peptidyl_Transferase_Center Binds to Aminoacyl_tRNA Aminoacyl-tRNA Peptidyl_Transferase_Center->Aminoacyl_tRNA Blocks binding of Peptide_Bond_Formation Peptide Bond Formation Peptidyl_Transferase_Center->Peptide_Bond_Formation Inhibits Aminoacyl_tRNA->Peptide_Bond_Formation Required for Protein_Synthesis_Inhibition Inhibition of Protein Synthesis Peptide_Bond_Formation->Protein_Synthesis_Inhibition Leads to

Caption: Figure 1: Valnemulin's mechanism of action, illustrating its binding to the Peptidyl Transferase Center on the 50S ribosomal subunit, which inhibits peptide bond formation.

Antimicrobial Spectrum

Valnemulin demonstrates a broad spectrum of activity, primarily targeting Gram-positive bacteria and Mycoplasmas.[][10] It also shows efficacy against some anaerobic bacteria and spirochetes.[10][11] Its activity against most Gram-negative bacteria, such as Enterobacteriaceae, is limited due to efflux pump mechanisms.[1]

Table 2: Antimicrobial Spectrum of Valnemulin

Target OrganismActivity LevelClinical RelevanceSource(s)
Mycoplasma spp. HighBovine and swine respiratory infections, enzootic pneumonia[2][4][12]
Brachyspira hyodysenteriae HighSwine dysentery[12][13]
Lawsonia intracellularis HighPorcine proliferative enteropathy (ileitis)[13][14]
Gram-positive bacteria (e.g., Staphylococcus aureus, Streptococcus spp.) HighVarious infections in livestock[1][2]
Anaerobic bacteria ModerateEnteric diseases[9][10]
Gram-negative bacteria (e.g., Escherichia coli, Salmonella spp.) LowLimited clinical efficacy[1][13]

Pharmacokinetics and Metabolism

Valnemulin is well-absorbed after oral administration and exhibits wide distribution throughout the body.[8][15] It is extensively metabolized in the liver, primarily through the cytochrome P450 (CYP) enzyme system.[8] The primary routes of metabolism involve hydroxylation of the mutilin ring and oxidation of the side chain.[8] The majority of Valnemulin and its metabolites are excreted in the feces via bile, with minimal excretion through urine.[8]

Mechanisms of Resistance

The development of resistance to Valnemulin is considered to be a slow, stepwise process.[1] The primary mechanisms of resistance involve mutations in the genes encoding for the 23S rRNA component of the 50S ribosomal subunit or the ribosomal protein L3.[16] These mutations alter the binding site of the drug, thereby reducing its efficacy. Despite its use in veterinary medicine for over two decades, the overall incidence of resistance to pleuromutilins remains low.[1]

Analytical Methodologies: Quantification of Valnemulin in Biological Matrices

The accurate quantification of Valnemulin in various matrices, such as animal feed and tissues, is crucial for pharmacokinetic studies, residue monitoring, and ensuring food safety. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most commonly employed analytical techniques.

Experimental Protocol: Determination of Valnemulin in Animal Feed via HPLC

This protocol outlines a general procedure for the determination of Valnemulin in animal feed, based on established methods.[17]

Step 1: Sample Preparation and Extraction

  • Weigh a representative 5 g sample of ground animal feed into a 50 mL centrifuge tube.

  • Add 20 mL of ethyl acetate and alkalinize the mixture.

  • Vortex the sample for 1 minute and then sonicate for 15 minutes.

  • Centrifuge the sample at 4000 rpm for 10 minutes.

  • Carefully collect the supernatant (ethyl acetate layer).

  • Repeat the extraction process (steps 2-5) on the remaining pellet and combine the supernatants.

  • Evaporate the combined supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 1 mL of the mobile phase for HPLC analysis.

Step 2: Solid-Phase Extraction (SPE) Cleanup (Optional but Recommended)

  • Condition a molecularly imprinted solid-phase extraction (MISPE) cartridge with appropriate solvents.

  • Load the reconstituted sample onto the cartridge.

  • Wash the cartridge to remove interfering matrix components.

  • Elute the Valnemulin with a suitable solvent.

  • Evaporate the eluate to dryness and reconstitute in the mobile phase.

Step 3: HPLC Analysis

  • Chromatographic Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A mixture of acetonitrile and a phosphate buffer solution (pH adjusted). The exact ratio should be optimized for the specific column and system. An isocratic elution is often suitable.[18][19]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at approximately 210-220 nm.

  • Injection Volume: 20 µL.

Step 4: Quantification

  • Prepare a series of standard solutions of Valnemulin in the mobile phase at known concentrations.

  • Inject the standards to generate a calibration curve by plotting peak area against concentration.

  • Inject the prepared sample and determine the peak area for Valnemulin.

  • Calculate the concentration of Valnemulin in the sample by interpolating its peak area on the calibration curve.

Figure 2: Workflow for HPLC Analysis of Valnemulin in Feed Sample_Preparation Sample Preparation (Grinding) Extraction Extraction (Ethyl Acetate, Alkalinization, Sonication) Sample_Preparation->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection Evaporation Evaporation to Dryness Supernatant_Collection->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution SPE_Cleanup SPE Cleanup (Optional) Reconstitution->SPE_Cleanup HPLC_Analysis HPLC Analysis (C18 Column, UV Detection) Reconstitution->HPLC_Analysis Crude Sample SPE_Cleanup->HPLC_Analysis Cleaned Sample Quantification Quantification (Calibration Curve) HPLC_Analysis->Quantification

Caption: Figure 2: A generalized workflow for the analysis of Valnemulin in animal feed using High-Performance Liquid Chromatography (HPLC).

Safety and Handling

As with any active pharmaceutical ingredient, proper safety precautions should be observed when handling Valnemulin. The following information is a summary of key safety data.

Table 3: Safety and Handling Information for Valnemulin Hydrochloride

AspectRecommendationSource(s)
Personal Protective Equipment (PPE) Safety glasses, protective gloves, and a dust respirator are recommended.[20]
Handling Avoid contact with skin and eyes. Prevent dust formation and inhalation. Use in a well-ventilated area.[21][22]
First Aid (In case of exposure) Eyes: Rinse cautiously with water for several minutes. Skin: Wash with soap and plenty of water. Inhalation: Move to fresh air. Ingestion: Rinse mouth with water and seek medical attention.[20][21]
Storage Store in a tightly closed container in a cool, dry, and well-ventilated place. Recommended storage is at 2-8°C.[4][6][20]
Disposal Dispose of in accordance with local, regional, and national regulations.[21][23]

Important Note: Valnemulin is known to have serious adverse interactions with ionophore antibiotics such as monensin, salinomycin, and narasin.[8] Co-administration of these substances should be strictly avoided.

Conclusion

Valnemulin remains a significant therapeutic agent in veterinary medicine due to its potent activity against key pathogens affecting swine and poultry. Its unique mechanism of action, targeting bacterial protein synthesis at the ribosomal level, contributes to its efficacy and low rates of resistance development. A thorough understanding of its physicochemical properties, pharmacokinetic profile, and appropriate analytical methodologies is essential for its effective and safe use in research and clinical practice.

References

  • He, L., Liu, Y., Fang, B., Liu, M., & Zeng, Z. (2011). In Vivo Pharmacokinetic/Pharmacodynamic Profiles of Valnemulin in an Experimental Intratracheal Mycoplasma gallisepticum Infection Model. Antimicrobial Agents and Chemotherapy, 55(7), 3322–3327.
  • Paukner, S., & Riedl, R. (2017). Pleuromutilins: Potent Drugs for Resistant Bugs—Mode of Action and Resistance. Cold Spring Harbor Perspectives in Medicine, 7(1), a027110.
  • TOKU-E. (n.d.). Valnemulin Hydrochloride-Antimycoplasma. Retrieved from [https://www.toku-e.com/product/valnemulin-hydrochloride-antimycoplasma]
  • MedChemExpress. (n.d.). Valnemulin hydrochloride. Retrieved from [https://www.medchemexpress.com/valnemulin-hydrochloride.html]
  • MedChemExpress. (n.d.). Valnemulin. Retrieved from [https://www.medchemexpress.com/valnemulin.html]
  • Wikipedia. (2023, December 2). Pleuromutilin. Retrieved from [https://en.wikipedia.org/wiki/Pleuromutilin]
  • BOC Sciences. (n.d.). CAS 133868-46-9 (Valnemulin hydrochloride). Retrieved from [https://www.bocsci.com/cas-133868-46-9-valnemulin-hydrochloride.html]
  • The Pig Site. (n.d.). Chapter 9 – Pleuromutilins – Swine Antibiotherapy Handbook. Retrieved from [https://www.thepigsite.com/articles/chapter-9-pleuromutilins-swine-antibiotherapy-handbook]
  • GoldBio. (n.d.). Valnemulin HCl. Retrieved from [https://www.goldbio.com/product/10131/valnemulin-hcl]
  • InvivoChem. (n.d.). Valnemulin. Retrieved from [https://www.invivochem.com/products/valnemulin]
  • Journal of Pharmaceutical Research International. (2022). Pleuromutilin and its Derivatives: Promising Novel Anti-Infective Agents. Retrieved from [https://journaljpri.com/index.php/JPRI/article/view/32332]
  • European Commission. (n.d.). Econor, INN-Valnemulin hydrochloride. Retrieved from [https://ec.europa.eu/health/documents/community-register/2010/2010072081980/anx_81980_en.pdf]
  • The Pig Site. (n.d.). Pharmacokinetic / Pharmacodynamic Relationships of Valnemulin (Econor) for Porcine Proliferative Enteropathy 'Ileitis'. Retrieved from [https://www.thepigsite.
  • ASM Journals. (2006). Biochemical Characterization of the Interactions of the Novel Pleuromutilin Derivative Retapamulin with Bacterial Ribosomes. Retrieved from [https://journals.asm.org/doi/10.1128/AAC.01461-05]
  • Taylor & Francis Online. (2012). Pharmacokinetics and bioavailability of valnemulin in Muscovy ducks (Cairina moschata). Retrieved from [https://www.tandfonline.com/doi/full/10.1080/01652176.2012.712860]
  • New Drug Approvals. (2014). Valnemulin. Retrieved from [https://newdrugapprovals.org/valnemulin/]
  • European Commission. (n.d.). Econor, INN-Valnemulin hydrochloride. Retrieved from [https://health.ec.europa.eu/system/files/2022-01/mrl_summary_valnemulin_0.pdf]
  • ResearchGate. (n.d.). Physiologically based pharmacokinetic modelling with valnemulin and its metabolites after multiple oral administration in pigs. Retrieved from [https://www.researchgate.
  • Selleckchem. (n.d.). Valnemulin HCl. Retrieved from [https://www.selleckchem.com/products/valnemulin-hcl.html]
  • PubMed. (2011). Molecularly imprinted solid-phase extraction for the selective determination of valnemulin in feeds with high performance liquid chromatography. Retrieved from [https://pubmed.ncbi.nlm.nih.gov/21212028/]
  • Oxford Academic. (2010). Mutations in 23S rRNA gene associated with decreased susceptibility to tiamulin and valnemulin in Mycoplasma gallisepticum. Retrieved from [https://academic.oup.com/femsle/article/309/2/145/527818]
  • CymitQuimica. (n.d.). CAS 133868-46-9: VALNEMULIN HYDROCHLORIDE. Retrieved from [https://www.cymitquimica.com/cas/133868-46-9]
  • Cayman Chemical. (2025). Safety Data Sheet - Valnemulin. Retrieved from [https://www.caymanchem.com/msdss/20141m.pdf]
  • ResearchGate. (n.d.). Molecularly imprinted solid-phase extraction for the selective determination of valnemulin in feeds with high performance liquid chromatography. Retrieved from [https://www.researchgate.
  • ResearchGate. (n.d.). Determination of valnemulin residues in porcine tissues by molecularly imprinted solid-phase extraction coupling with high-performance liquid chromatography. Retrieved from [https://www.researchgate.
  • Communications Biology. (2024). Valnemulin restores colistin sensitivity against multidrug-resistant gram-negative pathogens. Retrieved from [https://www.
  • ResearchGate. (2025). Valnemulin restores colistin sensitivity against multidrug-resistant gram-negative pathogens. Retrieved from [https://www.researchgate.
  • PubMed. (2016). Determination of valnemulin in swine and bovine tissues by ultra-high performance liquid chromatography-tandem mass spectrometry. Retrieved from [https://pubmed.ncbi.nlm.nih.gov/26894685/]
  • PubMed. (2016). A novel method to determine valnemulin in feedingstuffs for several animal species by liquid chromatography-electrospray tandem mass spectrometry. Retrieved from [https://pubmed.ncbi.nlm.nih.gov/27653157/]
  • Grokipedia. (n.d.). Valnemulin. Retrieved from [https://www.grokipedia.com/term/Valnemulin]
  • TCI Chemicals. (n.d.). SAFETY DATA SHEET - Valnemulin Hydrochloride. Retrieved from [https://www.tcichemicals.com/assets/sds/V0144_EN.pdf]
  • LKT Labs. (n.d.). Safety Data Sheet - Valnemulin Hydrochloride. Retrieved from [https://s3.amazonaws.com/lkt-sds/V0144.pdf]
  • DHP. (2015). Safety Data Sheet. Retrieved from [https://www.dhpusa.com/sds/DHP-Citric-Acid-Anhydrous-SDS.pdf]
  • Valudor Products. (n.d.). Safety Data Sheet. Retrieved from [https://www.valudor.com/wp-content/uploads/2021/05/SDS-Citric-Acid-Anhydrous-USA-GHS.pdf]

Sources

Protocols & Analytical Methods

Method

Protocol for Valnemulin MIC determination in vitro

Technical Application Note: Precision MIC Determination of Valnemulin Introduction Valnemulin (Valnemulin hydrochloride) is a semi-synthetic pleuromutilin antibiotic primarily used in veterinary medicine for the treatmen...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Precision MIC Determination of Valnemulin

Introduction

Valnemulin (Valnemulin hydrochloride) is a semi-synthetic pleuromutilin antibiotic primarily used in veterinary medicine for the treatment of swine dysentery (Brachyspira hyodysenteriae) and enzootic pneumonia (Mycoplasma hyopneumoniae).[1][2]

Mechanism of Action: Valnemulin inhibits bacterial protein synthesis by binding with high affinity to the peptidyl transferase center (PTC) of the 50S ribosomal subunit. Specifically, it interacts with the V domain of 23S rRNA, preventing the correct positioning of tRNA for peptide transfer. This mechanism is distinct from macrolides and tetracyclines, resulting in a low rate of cross-resistance.

Scope of this Protocol: Standard turbidity-based MIC methods (e.g., cation-adjusted Mueller-Hinton broth) are unsuitable for the primary targets of Valnemulin due to their fastidious growth requirements.[1] This guide details two distinct protocols:

  • Broth Microdilution (Liquid) for Mycoplasma spp.[1] (utilizing metabolic pH shift).[1]

  • Agar Dilution (Solid) for Brachyspira spp.[1] (utilizing anaerobic hemolysis inhibition).[1]

Pre-Analytical Considerations

Compound Handling & Solubility
  • Compound: Valnemulin Hydrochloride (CAS: 133868-46-9).[1]

  • Storage: Powder at -20°C; desiccated.

  • Solubility Profile:

    • Water:[1][3] Moderate solubility (risk of precipitation at high concentrations).[1]

    • DMSO: Soluble (>100 mg/mL).[1][4] Recommended for Stock.

    • Ethanol:[1] Soluble.

Critical Stock Preparation: To ensure stability and precise dilution, prepare a 10 mg/mL (10,000 µg/mL) stock solution in 100% DMSO.

  • Stability:[1] Stock solutions in DMSO are stable for 1 month at -20°C. Aqueous working solutions must be prepared fresh daily due to potential hydrolytic degradation of the pleuromutilin ring.

Media Selection Logic
Target PathogenRecommended MediumRationale
Mycoplasma hyopneumoniae Friis Medium (or modified Hayflick)Contains horse serum and yeast extract essential for growth; supplemented with Phenol Red for colorimetric endpoint.[1]
Brachyspira hyodysenteriae Wilkins-Chalgren Anaerobe Agar + 5% Sheep BloodSupports anaerobic growth; allows visualization of beta-hemolysis (the endpoint marker).[1]

Protocol A: Broth Microdilution for Mycoplasma spp.

Principle: Mycoplasma do not produce sufficient turbidity for optical density (OD) readings.[1] Growth is detected by the metabolism of glucose (or arginine), producing acid (or ammonia), which shifts the Phenol Red indicator from Red (pH 7.4) to Yellow/Orange (Acidic) or Purple (Alkaline) .[1] Valnemulin inhibition prevents this color shift.

Materials
  • Medium: Friis Broth (pH 7.4) supplemented with 20% porcine/horse serum, yeast extract, and Phenol Red.[1]

  • Inoculum: M. hyopneumoniae active culture in log phase.[1]

  • Plates: 96-well U-bottom sterile microplates.

Step-by-Step Procedure
  • Drug Dilution:

    • Dilute the 10 mg/mL DMSO stock in sterile Friis medium to achieve a starting concentration of 64 µg/mL.

    • Perform serial 2-fold dilutions across the plate (Columns 1-10) to reach 0.001 µg/mL.

    • Note: Keep DMSO concentration < 1% in the final well to avoid solvent toxicity.

  • Inoculum Preparation (The "CCU" Factor):

    • Standard OD measurement is inaccurate. Use a pre-titrated frozen stock or fresh culture.

    • Target Inoculum:

      
       Color Changing Units (CCU)/mL .[1]
      
    • Validation: Perform a parallel titration of the inoculum to confirm the CCU count.

  • Plate Setup:

    • Add 100 µL of drug dilution per well.

    • Add 100 µL of inoculum (

      
       CCU/mL) to wells.[1]
      
    • Controls:

      • Growth Control (GC):[1] Media + Inoculum (No Drug).[1][3]

      • Sterility Control (SC): Media only.

      • pH Control: Media + Drug (highest conc) to check for drug-induced pH changes.[1]

  • Incubation:

    • Seal plates with gas-permeable film (to prevent evaporation but allow gas exchange if required, though M. hyo is facultative).[1]

    • Incubate at 37°C for 5–7 days .

  • Reading the Endpoint:

    • Check the Growth Control (GC) daily.[1]

    • Valid Test: When GC well turns completely Yellow (acidic shift).[1]

    • MIC Definition: The lowest concentration of Valnemulin preventing the color change (well remains Red).

Workflow Visualization (Mycoplasma)

Mycoplasma_MIC Stock Valnemulin Stock (10 mg/mL in DMSO) Dilution Serial Dilution (Friis Medium) Stock->Dilution Dilute to 2x Conc Plate 96-Well Plate Setup (Drug + Inoculum) Dilution->Plate Inoculum Inoculum Prep (10^5 CCU/mL) Inoculum->Plate Add 1:1 ratio Incubate Incubation 37°C, 5-7 Days Plate->Incubate Read Read Endpoint (Color Change) Incubate->Read Check Daily Result_S MIC Endpoint Read->Result_S Well is Red (Inhibited) Result_R Growth Read->Result_R Well is Yellow (Growth)

Figure 1: Workflow for Valnemulin MIC determination in Mycoplasma spp. utilizing metabolic colorimetric shift.

Protocol B: Agar Dilution for Brachyspira spp.

Principle: Brachyspira are oxygen-sensitive anaerobes.[1] Broth microdilution often yields inconsistent results due to the fastidious nature of the organism. Agar dilution is the CLSI-recommended "gold standard."

Materials
  • Base Medium: Wilkins-Chalgren Anaerobe Agar (or TSA) supplemented with 5% defibrinated sheep blood.[1]

  • Apparatus: Anaerobic jar (GasPak system) or Anaerobic chamber (

    
    ).[1]
    
  • Inoculum: B. hyodysenteriae harvested from agar plates (3-4 day culture).

Step-by-Step Procedure
  • Agar Preparation:

    • Prepare Valnemulin dilutions (e.g., 64 to 0.06 µg/mL).[1]

    • Add 2 mL of drug dilution to 18 mL of molten agar (

      
      ) to achieve final concentrations.
      
    • Pour plates and allow to solidify. Dry the surface.

  • Inoculum Standardization:

    • Scrape colonies from a fresh culture plate.

    • Resuspend in sterile PBS or broth.

    • Adjust turbidity to McFarland 0.5 (approx

      
       CFU/mL).
      
    • Use a Steers replicator or micropipette to deliver 1–2 µL spots (

      
       CFU/spot) onto the drug-containing plates.[1]
      
  • Incubation:

    • Place plates in an anaerobic jar immediately (oxygen exposure > 20 mins reduces viability).[1]

    • Incubate at 37°C (or 42°C for faster growth) for 4–5 days .

  • Reading the Endpoint:

    • Control Plate: Must show strong beta-hemolysis (clear zones).[1]

    • MIC Definition: The lowest concentration of Valnemulin that completely inhibits hemolysis. A faint haze caused by the inoculum spot is disregarded.

Workflow Visualization (Brachyspira)

Brachyspira_MIC MoltenAgar Molten Agar + Blood (50°C) DrugAdd Add Valnemulin Dilutions MoltenAgar->DrugAdd Pour Pour Plates & Dry DrugAdd->Pour Spot Spot Inoculation (10^5 CFU/spot) Pour->Spot Inoculum Inoculum Prep (McFarland 0.5) Inoculum->Spot Anaerobic Anaerobic Incubation 37°C, 4 Days Spot->Anaerobic Read Read Hemolysis Anaerobic->Read MIC MIC Value Read->MIC No Hemolysis

Figure 2: Agar Dilution workflow for anaerobic Brachyspira spp. utilizing hemolysis inhibition.[1][5]

Quality Control & Data Analysis

To validate the assay, reference strains must be included. If QC strains fall outside the expected ranges, the test is invalid.

Table 1: Expected MIC Ranges for Quality Control Strains

QC OrganismStrain IDMethodValnemulin MIC Range (µg/mL)
M. hyopneumoniae ATCC 25934 (NCTC 10110)Broth Microdilution

S. aureus ATCC 29213 Broth MicrodilutionRefer to CLSI VET08
B. hyodysenteriae ATCC 27164 Agar DilutionRefer to CLSI VET08

*Note: Specific ranges for S. aureus and B. hyodysenteriae can vary by media lot and supplement. Always consult the most current CLSI VET08 Supplement for official regulatory ranges.

Data Interpretation:

  • Susceptible (S):

    
     µg/mL (General swine respiratory breakpoint).[1]
    
  • Intermediate (I):

    
     µg/mL.[1]
    
  • Resistant (R):

    
     µg/mL.[1]
    (Note: Breakpoints are illustrative; refer to specific CLSI/EUCAST documents for clinical categorization.)
    

References

  • Clinical and Laboratory Standards Institute (CLSI). (2018).[1][6] VET01: Performance Standards for Antimicrobial Disk and Dilution Susceptibility Tests for Bacteria Isolated From Animals, 5th Edition.[7] Link[1][7]

  • Poulsen, S. M., et al. (2001).[1] "The pleuromutilin drugs tiamulin and valnemulin bind to the RNA at the peptidyl transferase centre on the ribosome." Molecular Microbiology, 41(5), 1091-1099.[1] Link

  • Klein, U., et al. (2017).[1][8][9] "Antimicrobial susceptibility monitoring of Mycoplasma hyopneumoniae isolated from seven European countries." Veterinary Microbiology, 204, 188-193.[1] Link

  • Pringle, M., et al. (2012).[1] "Antimicrobial susceptibility of Brachyspira hyodysenteriae isolates from Sweden." Acta Veterinaria Scandinavica, 54,[1] 58. Link[1]

  • Karlsson, M., et al. (2003).[1] "Antimicrobial susceptibility testing of Mycoplasma hyodysenteriae: broth dilution method." Journal of Clinical Microbiology, 41(6), 2596-2604.[1] Link[1]

Sources

Application

Optimized Extraction Protocols for Valnemulin from Plasma: A Pharmacokinetic Application Note

Introduction Valnemulin (Econor®) is a semi-synthetic pleuromutilin antibiotic widely utilized in veterinary medicine, particularly for the treatment of swine dysentery (Brachyspira hyodysenteriae) and enzootic pneumonia...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Valnemulin (Econor®) is a semi-synthetic pleuromutilin antibiotic widely utilized in veterinary medicine, particularly for the treatment of swine dysentery (Brachyspira hyodysenteriae) and enzootic pneumonia (Mycoplasma hyopneumoniae).[1] As a potent inhibitor of protein synthesis binding to the 50S ribosomal subunit, its pharmacokinetic (PK) profiling is critical for establishing effective dosage regimens and withdrawal periods.

This Application Note provides a rigorous, field-validated guide for the extraction of Valnemulin from plasma (swine, bovine, and avian).[1] Unlike generic protocols, this guide focuses on the mechanistic rationale behind extraction choices—specifically leveraging the molecule's basicity and lipophilicity to maximize recovery and minimize matrix effects in LC-MS/MS analysis.

Physicochemical Context & Extraction Strategy

To design a self-validating extraction protocol, one must understand the analyte's behavior in solution.[1][2]

  • Chemical Nature: Valnemulin is a weak base containing a tertiary amine group.[1]

  • pKa: Approximately 9.0–9.5.[1]

  • Lipophilicity: High (LogP > 3).[1]

The Extraction Logic:

  • Ionization Control: In acidic conditions (pH < pKa), Valnemulin is protonated (

    
    ) and water-soluble.[1] In alkaline conditions (pH > pKa), it is non-ionized (
    
    
    
    ) and highly lipophilic.[1]
  • Method Selection:

    • Liquid-Liquid Extraction (LLE): The preferred method for PK studies.[1] By adjusting plasma pH to >10, we force Valnemulin into its neutral state, driving it into non-polar organic solvents (e.g., Ethyl Acetate) while leaving polar plasma proteins and salts in the aqueous phase.[1]

    • Solid Phase Extraction (SPE): Ideal for ultra-trace analysis.[1] A Mixed-Mode Cation Exchange (MCX) mechanism is used: load at acidic pH (binds

      
      ), wash interferences, and elute at basic pH.[1]
      

Protocol 1: Liquid-Liquid Extraction (LLE)

Recommended for routine high-throughput PK studies due to cost-efficiency and excellent baseline cleanliness.[1]

Reagents & Materials[1][2][3][4][5][6][7]
  • Internal Standard (IS): Tiamulin (Structural analog, 100 ng/mL in methanol).[1]

  • Extraction Solvent: Ethyl Acetate (HPLC Grade).[1]

  • Alkalinizing Agent: 0.1 M Sodium Hydroxide (NaOH) or Saturated Sodium Carbonate (

    
    ).[1]
    
  • Reconstitution Solvent: 50:50 Acetonitrile:Water + 0.1% Formic Acid.[1]

Step-by-Step Workflow
  • Sample Aliquot: Transfer 200 µL of thawed plasma into a 2.0 mL polypropylene centrifuge tube.

  • Internal Standard Addition: Add 20 µL of Tiamulin IS working solution. Vortex for 10 seconds.[1]

  • pH Adjustment (Critical Step): Add 50 µL of 0.1 M NaOH.

    • Mechanism:[1][3][4] This shifts the pH to ~11, ensuring Valnemulin is >99% non-ionized. Failure to alkalinize results in <20% recovery.[1]

  • Extraction: Add 1.0 mL of Ethyl Acetate.

  • Agitation: Vortex vigorously for 2 minutes or shake on a multi-tube vortexer at 2000 rpm.

    • Note: Vigorous mixing is essential to maximize the surface area between the aqueous and organic phases.

  • Phase Separation: Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer: Transfer 800 µL of the upper organic layer (supernatant) to a clean glass tube. Avoid disturbing the protein "puck" at the interface.

  • Evaporation: Evaporate to dryness under a gentle stream of Nitrogen (

    
    ) at 40°C.
    
  • Reconstitution: Dissolve residue in 200 µL of Reconstitution Solvent. Vortex for 1 minute and transfer to an autosampler vial.

Workflow Visualization

LLE_Workflow Start Thawed Plasma Sample (200 µL) IS_Add Add Internal Standard (Tiamulin) Start->IS_Add pH_Adj Alkalinize (pH > 10) Add 0.1M NaOH IS_Add->pH_Adj Critical Step Extract Add Organic Solvent (Ethyl Acetate) pH_Adj->Extract Neutralizes Analyte Phase_Sep Centrifuge & Separate (Organic Layer) Extract->Phase_Sep Dry Evaporate to Dryness (N2 at 40°C) Phase_Sep->Dry Recon Reconstitute & Inject (LC-MS/MS) Dry->Recon

Caption: Logical workflow for the Liquid-Liquid Extraction of Valnemulin, emphasizing the critical pH adjustment step.

Protocol 2: Solid Phase Extraction (SPE)

Recommended for complex tissues or when LLE recovery is insufficient due to matrix emulsions.[1]

Reagents & Materials[1][2][3][4][5][6][7][9]
  • Cartridge: Oasis MCX (Mixed-mode Cation Exchange), 30 mg or 60 mg.[1]

  • Loading Buffer: 2% Formic Acid in Water.[1]

  • Elution Solvent: 5% Ammonium Hydroxide (

    
    ) in Methanol.[1]
    
Step-by-Step Workflow
  • Pre-treatment: Mix 200 µL plasma with 200 µL of 2% Formic Acid.[1]

    • Mechanism:[1][3][4] Acidification protonates Valnemulin (

      
      ), allowing it to bind to the cation exchange resin.[1]
      
  • Conditioning: Condition cartridge with 1 mL Methanol followed by 1 mL Water.

  • Loading: Load the pre-treated sample onto the cartridge. Gravity flow or low vacuum.[1]

  • Wash 1: 1 mL 2% Formic Acid (Removes proteins/salts).[1]

  • Wash 2: 1 mL Methanol (Removes neutral lipids/interferences).[1]

  • Elution: Elute with 1 mL of 5%

    
     in Methanol.
    
    • Mechanism:[1][3][4] The base neutralizes the amine, breaking the ionic bond with the sorbent and releasing the analyte.

  • Finish: Evaporate and reconstitute as in the LLE protocol.

LC-MS/MS Analytical Conditions

To ensure the extraction is successful, the detection method must be optimized.

ParameterSetting / Description
Column Waters Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent
Mobile Phase A Water + 0.1% Formic Acid + 5mM Ammonium Acetate
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 0-0.5 min: 10% B; 0.5-3.0 min: Linear to 90% B; 3.0-4.0 min: Hold 90% B; 4.1 min: Re-equilibrate 10% B.
Flow Rate 0.3 - 0.4 mL/min
Ionization ESI Positive Mode (

)
MRM (Valnemulin) 565.4

174.2 (Quant), 565.4

98.1 (Qual)
MRM (Tiamulin IS) 494.4

192.1

Note on Mobile Phase: The addition of Ammonium Acetate/Formate is crucial. It improves peak shape for basic compounds like Valnemulin by masking residual silanols on the column stationary phase.

Method Validation & Troubleshooting

Self-Validating System Checks

A robust method must include internal quality controls.[1]

  • Recovery Check: Compare the peak area of a pre-extraction spiked sample against a post-extraction spiked sample. LLE recovery should be >85% .

  • Matrix Effect (ME):

    
    , where B is the peak area of analyte spiked into extracted blank plasma, and A is analyte in pure solvent.[1] An ME between 85-115%  is acceptable.[1]
    
  • Linearity: The method should be linear from 10 ng/mL to 5000 ng/mL (

    
    ).
    
Troubleshooting Guide
IssueRoot CauseCorrective Action
Low Recovery (<50%) Incorrect pH during extraction.[1]Ensure pH is >10 before adding Ethyl Acetate.[1] Use pH strips to verify.[1]
Peak Tailing Secondary interactions with column.Increase Ammonium Acetate concentration in Mobile Phase A to 10mM.
Carryover Valnemulin sticking to injector needle.Use a needle wash solution of 50:50 Methanol:Isopropanol + 0.1% Formic Acid.
Unstable IS Response Ion suppression.[1]Switch to APCI source or improve sample cleanup (switch from LLE to SPE).

References

  • Wang, L., et al. (2014).[1] "Population pharmacokinetics of valnemulin in swine." Journal of Veterinary Pharmacology and Therapeutics.

  • Zhang, J., et al. (2016).[1] "Determination of valnemulin in swine and bovine tissues by ultra-high performance liquid chromatography-tandem mass spectrometry." Journal of Chromatography B.

  • Yuan, L.G., et al. (2011).[1] "A physiologically based pharmacokinetic model for valnemulin in rats and extrapolation to pigs." Journal of Veterinary Pharmacology and Therapeutics.

  • European Medicines Agency (EMA). "Valnemulin: Summary Report (MRL)."

  • Huang, L., et al. (2023).[1] "UPLC-MS/MS Method for Simultaneous Determination of Valnemulin and Its Metabolites in Crucian Carp." Metabolites.[1]

Sources

Method

Application Notes and Protocols: Time-Kill Assay for Valnemulin against Mycoplasma

Introduction: Gauging the Dynamics of Mycoplasmacidal Activity In the realm of veterinary medicine, particularly in swine and poultry production, infections caused by Mycoplasma species represent a significant economic a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Gauging the Dynamics of Mycoplasmacidal Activity

In the realm of veterinary medicine, particularly in swine and poultry production, infections caused by Mycoplasma species represent a significant economic and animal welfare concern.[1][2] Valnemulin, a pleuromutilin antibiotic, has demonstrated potent in vitro activity against a range of clinically relevant Mycoplasma species, including Mycoplasma hyopneumoniae, M. hyosynoviae, M. bovis, and M. gallisepticum.[3][4][5][6][7] While the Minimum Inhibitory Concentration (MIC) provides a measure of the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism, the time-kill assay offers a more dynamic perspective. This assay reveals the rate at which a specific concentration of an antimicrobial agent kills a bacterial population over time, providing crucial data to differentiate between bacteriostatic (growth-inhibiting) and bactericidal (killing) effects.[8]

These application notes provide a detailed protocol for performing a time-kill assay to evaluate the activity of Valnemulin against Mycoplasma species. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the pharmacodynamics of Valnemulin and to develop effective therapeutic strategies against mycoplasmal infections.

Scientific Rationale and Foundational Principles

The Unique Challenge of Mycoplasma

Mycoplasma species are unique among bacteria due to their lack of a cell wall, rendering them intrinsically resistant to common antibiotics like beta-lactams.[9][10] Their fastidious and slow-growing nature in vitro necessitates specialized culture media and extended incubation times, which can complicate antimicrobial susceptibility testing.[9][11][12] These biological characteristics underscore the importance of robust and well-controlled assay conditions.

Valnemulin's Mechanism of Action

Valnemulin exerts its antibacterial effect by binding to the 50S ribosomal subunit of bacteria, specifically at the peptidyl transferase center.[3][13] This binding action inhibits protein synthesis, a critical process for bacterial survival and replication. The time-kill assay allows for a detailed characterization of how this inhibition translates into bactericidal or bacteriostatic activity against Mycoplasma species over a defined period.

Experimental Protocol: A Step-by-Step Guide

This protocol is a comprehensive guide and may require optimization depending on the specific Mycoplasma species and laboratory conditions. Adherence to established guidelines, such as those from the Clinical and Laboratory Standards Institute (CLSI) for human mycoplasmas (M43-A), is recommended for general principles of susceptibility testing.[11][14][15][16]

Preparation of Media and Reagents
  • Mycoplasma Growth Medium: Utilize a specialized broth medium suitable for the Mycoplasma species being tested (e.g., Friis, Eaton, or SP4 broth).[17] The medium should be pre-warmed to 37°C before use.

  • Valnemulin Stock Solution: Prepare a concentrated stock solution of Valnemulin in a suitable solvent (e.g., DMSO). The solubility and stability of the stock solution should be confirmed.

  • Phosphate-Buffered Saline (PBS): Sterile PBS (pH 7.2-7.4) is required for washing and diluting bacterial cultures.

  • Agar Plates: Prepare agar plates with the appropriate specialized medium for Mycoplasma enumeration.

Inoculum Preparation

The preparation of a standardized inoculum is critical for the reproducibility of the time-kill assay.

  • Culture Activation: Inoculate the Mycoplasma strain of interest into the appropriate broth medium and incubate at 37°C in a humidified atmosphere with 5% CO2 until the culture reaches the mid-logarithmic growth phase.[18]

  • Inoculum Standardization: Adjust the concentration of the Mycoplasma culture with fresh, pre-warmed medium to achieve a starting inoculum of approximately 10⁵ to 10⁷ Colony Forming Units (CFU)/mL. The exact starting concentration should be determined and recorded for each experiment.

Time-Kill Assay Procedure
  • Test Setup: In sterile tubes or flasks, add the standardized Mycoplasma inoculum to the appropriate growth medium containing various concentrations of Valnemulin. The concentrations should typically be multiples of the predetermined MIC for the test organism (e.g., 0.5x, 1x, 2x, 4x, 8x MIC).[19]

  • Controls:

    • Growth Control: A tube containing the Mycoplasma inoculum in medium without any Valnemulin.

    • Sterility Control: A tube containing only the growth medium to check for contamination.

  • Incubation: Incubate all tubes at 37°C in a humidified atmosphere with 5% CO2.

  • Sampling: At predetermined time points (e.g., 0, 3, 6, 9, 12, 24, and 48 hours), aseptically withdraw an aliquot (e.g., 100 µL) from each test and control tube.[18][20]

  • Serial Dilutions: Perform ten-fold serial dilutions of each collected sample in sterile PBS.

  • Plating and Enumeration: Plate a specific volume (e.g., 10 µL) of each dilution onto the appropriate agar medium.[18][20] Incubate the plates under the same conditions as the broth cultures until colonies are visible (this can take several days for slow-growing Mycoplasma).

  • Colony Counting: Count the number of colonies on the plates and calculate the CFU/mL for each time point and Valnemulin concentration.

Data Analysis and Interpretation

The primary output of a time-kill assay is a graphical representation of the change in bacterial viability over time.

  • Plotting the Data: For each Valnemulin concentration and the growth control, plot the log10 CFU/mL on the y-axis against time on the x-axis.

  • Determining Bactericidal vs. Bacteriostatic Activity:

    • Bactericidal Activity: Defined as a ≥3-log10 (99.9%) reduction in the initial CFU/mL.

    • Bacteriostatic Activity: A <3-log10 reduction in the initial CFU/mL, where the bacterial count remains relatively stable or shows minimal decline compared to the growth control.

Visualization of the Experimental Workflow

TimeKillAssay Time-Kill Assay Workflow for Valnemulin against Mycoplasma cluster_prep Preparation cluster_assay Assay Incubation & Sampling cluster_analysis Analysis Inoculum Standardized Mycoplasma Inoculum (~10^5 - 10^7 CFU/mL) Incubation Incubate at 37°C, 5% CO2 Inoculum->Incubation Valnemulin_Conc Valnemulin Concentrations (e.g., 0.5x, 1x, 2x, 4x, 8x MIC) Valnemulin_Conc->Incubation Growth_Control Growth Control (No Valnemulin) Growth_Control->Incubation Sampling Sample at Time Points (0, 3, 6, 9, 12, 24, 48h) Incubation->Sampling Serial_Dilution Serial Dilutions Sampling->Serial_Dilution Plating Plate on Mycoplasma Agar Serial_Dilution->Plating Enumeration Incubate & Count Colonies (CFU/mL) Plating->Enumeration Plotting Plot log10 CFU/mL vs. Time Enumeration->Plotting Interpretation Determine Bactericidal or Bacteriostatic Activity Plotting->Interpretation

Caption: Workflow of the Time-Kill Assay for Valnemulin against Mycoplasma.

Summary of Key Experimental Parameters

ParameterRecommendationRationale
Mycoplasma Species Clinically relevant isolates (e.g., M. hyopneumoniae, M. bovis, M. gallisepticum)To ensure the clinical relevance of the findings.
Growth Medium Species-specific broth (e.g., Friis, Eaton, SP4)Mycoplasma are fastidious and require specialized media for optimal growth.[17]
Inoculum Density 10⁵ - 10⁷ CFU/mLA standardized inoculum is crucial for assay reproducibility.
Valnemulin Concentrations Multiples of the MIC (e.g., 0.5x, 1x, 2x, 4x, 8x MIC)To assess the concentration-dependent killing effect.[19]
Incubation Conditions 37°C, 5% CO₂, humidified atmosphereOptimal growth conditions for most pathogenic Mycoplasma species.[18]
Sampling Time Points 0, 3, 6, 9, 12, 24, 48 hoursTo capture the kinetics of bacterial killing over a relevant therapeutic window.[18][20]
Enumeration Method Plating on agar and colony countingThe gold standard for determining viable bacterial counts.

Conclusion

The time-kill assay is an indispensable tool for characterizing the antimicrobial activity of Valnemulin against Mycoplasma species. By providing a dynamic view of bactericidal or bacteriostatic effects, this assay offers valuable insights that extend beyond the static information provided by MIC testing. The detailed protocol and scientific rationale presented in these application notes aim to equip researchers with the necessary knowledge to conduct robust and reproducible time-kill assays, ultimately contributing to the development of more effective strategies for the control of mycoplasmal diseases in veterinary medicine.

References

  • Clinical and Laboratory Standards Institute. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline (M43-A). CLSI. [Link]

  • CLSI. (2011, November 3). CLSI Publishes a Guideline on Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas (CLSI M43). [Link]

  • Clinical and Laboratory Standards Institute. M43 | Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas. [Link]

  • ResearchGate. (n.d.). Use of valnemulin in the control of Mycoplasma bovis infection under field conditions. [Link]

  • Waites, K. B., et al. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. National Center for Biotechnology Information. [Link]

  • ANSI Webstore. (2011, October 1). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. [Link]

  • CABI Digital Library. (2008, November 26). Antimicrobial sensitivity testing. [Link]

  • Frontiers in Cellular and Infection Microbiology. (n.d.). The novel pleuromutilin derivative 22–((4-((4-nitrophenyl)acetamido)phenyl)thio)deoxy pleuromutilin possesses robust anti-mycoplasma activity both in vitro and in vivo. [Link]

  • Huang, Z., et al. (2020). Analysis of the mutant selection window and killing of Mycoplasma hyopneumoniae for doxycycline, tylosin, danofloxacin, tiamulin, and valnemulin. PLOS ONE, 15(6), e0220350. [Link]

  • MDPI. (2022, July 4). Chemotherapeutic Strategies with Valnemulin, Tilmicosin, and Tulathromycin to Control Mycoplasma hyopneumoniae Infection in Pigs. [Link]

  • American Society for Microbiology. (2023, December 19). Pharmacokinetic/pharmacodynamic integration of amphenmulin: a novel pleuromutilin derivative against Mycoplasma gallisepticum. [Link]

  • ResearchGate. (n.d.). (a) Static time–kill curve of amphenmulin against Mycoplasma gallisepticum. [Link]

  • BMC Veterinary Research. (2020, September 3). Antimicrobial susceptibility profiles of porcine mycoplasmas isolated from samples collected in southern Europe. [Link]

  • American Society for Microbiology. (n.d.). Antimicrobial Resistance in Mycoplasma spp. [Link]

  • Antimicrobial Agents and Chemotherapy. (n.d.). In Vitro Activities of Lefamulin and Other Antimicrobial Agents against Macrolide-Susceptible and Macrolide-Resistant Mycoplasma pneumoniae from the United States, Europe, and China. [Link]

  • PubMed. (2024, February 6). Pharmacokinetic/pharmacodynamic integration of amphenmulin: a novel pleuromutilin derivative against Mycoplasma gallisepticum. [Link]

  • American Society for Microbiology. (2023, December 19). Pharmacokinetic/pharmacodynamic integration of amphenmulin: a novel pleuromutilin derivative against Mycoplasma gallisepticum. [Link]

  • Wikipedia. (n.d.). Valnemulin. [Link]

  • Antimicrobial Agents and Chemotherapy. (n.d.). In Vivo Pharmacokinetic/Pharmacodynamic Profiles of Valnemulin in an Experimental Intratracheal Mycoplasma gallisepticum Infection Model. [Link]

  • MDPI. (2024, December 20). Innovative Methodology for Antimicrobial Susceptibility Determination in Mycoplasma Biofilms. [Link]

  • Oxford Academic. (2022, August 18). Challenges of in vitro propagation and antimicrobial susceptibility testing of Mycoplasma genitalium. [Link]

  • American Society for Microbiology. (2023, July 13). Toward a Method for Harmonized Susceptibility Testing of Mycoplasma bovis by Broth Microdilution. [Link]

  • Zhang, N., et al. (2017). Determination of the Mutant Selection Window and Evaluation of the Killing of Mycoplasma gallisepticum by Danofloxacin, Doxycycline, Tilmicosin, Tylvalosin and Valnemulin. PLOS ONE, 12(1), e0169134. [Link]

  • National Center for Biotechnology Information. (2022, July 4). Chemotherapeutic Strategies with Valnemulin, Tilmicosin, and Tulathromycin to Control Mycoplasma hyopneumoniae Infection in Pigs. [Link]

  • PubMed. (2015, April 15). Ex vivo pharmacokinetic and pharmacodynamic analysis of valnemulin against Mycoplasma gallisepticum S6 in Mycoplasma gallisepticum and Escherichia coli co-infected chickens. [Link]

  • MDPI. (2025, October 10). Innovative Methodology for Antimicrobial Susceptibility Determination in Mycoplasma Biofilms. [Link]

  • Semantic Scholar. (2017, January 4). Determination of the Mutant Selection Window and Evaluation of the Killing of Mycoplasma gallisepticum by Danofloxacin, Doxycycline, Tilmicosin, Tylvalosin and Valnemulin. [Link]

  • American Society for Microbiology. (n.d.). In Vivo Pharmacokinetic/Pharmacodynamic Profiles of Valnemulin in an Experimental Intratracheal Mycoplasma gallisepticum Infection Model. [Link]

  • Current Protocols in Molecular Biology. (2014, April 15). Eradication of Mycoplasma Contaminations from Cell Cultures. [Link]

  • Nelson Labs. (n.d.). Time-Kill Evaluations. [Link]

  • Broad Institute. (n.d.). Protocol: Mycoplasma detection and treatment. [Link]

Sources

Application

Handling and Storage Requirements for Valnemulin Reference Standards

Abstract Valnemulin Hydrochloride (HCl) is a semi-synthetic pleuromutilin antibiotic used primarily as a reference standard in veterinary pharmacokinetics, residue analysis, and microbial susceptibility testing.[1][2][3]...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Valnemulin Hydrochloride (HCl) is a semi-synthetic pleuromutilin antibiotic used primarily as a reference standard in veterinary pharmacokinetics, residue analysis, and microbial susceptibility testing.[1][2][3][4] Its structural integrity is compromised by three primary vectors: alkaline hydrolysis, hygroscopicity, and thermal degradation .[1] This guide provides a scientifically grounded protocol for the lifecycle management of Valnemulin reference standards, ensuring analytical reliability and regulatory compliance.

Physicochemical Profile & Causality

To handle Valnemulin correctly, one must understand the chemical mechanisms driving its degradation.

PropertyCharacteristicImpact on Handling
Chemical Structure Pleuromutilin derivative with a thioether linkage.[1][2][5]Susceptible to hydrolysis at the ester bond, particularly in basic media (pH > 7.0).[1][2]
Hygroscopicity Moderate to High (HCl salt form).[1][2]Absorbs atmospheric moisture, leading to hydrolytic cleavage and concentration errors during weighing.
Solubility Soluble in DMSO, Methanol, Ethanol; Soluble in Water.[1][2][6]Aqueous solutions are unstable over time. Stock solutions must be non-aqueous.
pKa Basic amine functionality.Stability is maximized in slightly acidic environments; rapid degradation occurs in alkaline buffers.
The Degradation Mechanism (Why it matters)

Valnemulin contains a central pleuromutilin core linked to a side chain via an ester group.[2][5] In the presence of water (facilitated by hygroscopic absorption) and heat, this ester bond undergoes hydrolysis.[1][2] This reaction is autocatalytic in unbuffered aqueous solutions. Therefore, exclusion of moisture during storage is not just a precaution—it is the primary determinant of shelf-life. [1][2]

Protocol: Receipt, Inspection, and Storage

Objective: Maintain the "Cold Chain" and prevent initial moisture ingress.[1][2]

Receipt and Initial Inspection

Upon receipt of the shipment (typically on dry ice or blue ice):

  • Immediate Transfer: Do not leave the package at room temperature. Transfer the vial immediately to a controlled environment.

  • Visual Check: Inspect the vial for cracks. The powder should be white to off-white.[4] Yellowing indicates oxidation or thermal degradation.

Long-Term Storage Conditions

The reference standard must be stored under conditions that arrest kinetic degradation rates.

  • Temperature: -20°C (± 5°C) .

    • Rationale: Arrhenius kinetics dictate that reducing temperature from 4°C to -20°C significantly slows hydrolysis and oxidation rates.

  • Container: Amber glass vial with a PTFE-lined screw cap.[1]

    • Rationale: Amber glass blocks UV light; PTFE provides an inert, airtight seal preventing solvent evaporation or moisture entry.

  • Desiccation: Store the primary vial inside a secondary container (e.g., a sealable jar) containing active desiccant (Silica gel or Drierite).[1][2]

    • Rationale: Freezers have high relative humidity. The secondary barrier prevents moisture condensation on the vial seal.

Protocol: Handling and Weighing (The "Equilibration" Step)

Objective: Prevent condensation-induced hydrolysis during the weighing process.[1][2]

Critical Warning: Opening a -20°C vial in ambient air causes immediate condensation of atmospheric water vapor onto the hygroscopic powder. This ruins the remaining standard.

Step-by-Step Procedure:
  • Removal: Remove the secondary container from the freezer.

  • Equilibration: Allow the container to warm to Room Temperature (20–25°C) while still tightly sealed.

    • Time: Minimum 60 minutes .

    • Check: Wipe the exterior. If condensation forms, the interior is still cold. Wait longer.

  • Environment: Perform weighing in a low-humidity environment if possible (Relative Humidity < 40%).

  • Tools: Use anti-static weighing boats and plastic spatulas. Avoid metal spatulas if possible to reduce static scattering of the fine powder.

  • Re-sealing: Immediately purge the headspace with dry nitrogen or argon (if available), recap tightly, return to the secondary desiccant jar, and place back at -20°C.

Protocol: Solution Preparation and Stability

Objective: Create stable stock solutions and accurate working solutions.

Solvent Selection Logic

Water promotes hydrolysis. Therefore, primary stocks must be prepared in organic solvents.

  • Preferred Solvent: Dimethyl Sulfoxide (DMSO) .[1][2]

    • Why: High solubility (>20 mg/mL), low volatility, and excellent stability for Valnemulin.[1][2]

  • Alternative: Methanol (HPLC Grade).[1][2]

    • Note: Methanol is more volatile; evaporation can change concentration over time.

Preparation Workflow

A. Stock Solution (e.g., 10 mM or 1 mg/mL) [1][2]

  • Weigh the equilibrated standard accurately.

  • Dissolve in DMSO. Vortex gently to ensure complete dissolution.

  • Storage: Aliquot into small volumes (e.g., 100 µL) to avoid repeated freeze-thaw cycles.

    • Stability:[7][8][9][10] Stable at -80°C for 6 months or -20°C for 1 month .

B. Working Solution (Aqueous)

  • Dilute the DMSO stock into the aqueous buffer/media immediately before use.

  • pH Constraint: Ensure the final buffer pH is < 7.0 (optimally pH 5.0–6.0). Avoid PBS (pH 7.[2]4) for long incubations if possible; use MES or Acetate buffers if compatible with the assay.

  • Shelf Life: Use within 4 hours at room temperature. Discard leftovers.

Visualizing the Stability Decision Tree

Valnemulin_Stability Start Start: Valnemulin HCl Solid Solvent_Choice Select Solvent Start->Solvent_Choice DMSO DMSO (Anhydrous) Solvent_Choice->DMSO Recommended Water Water / PBS / Media Solvent_Choice->Water Avoid for Stock Stock_Storage Stock Storage (-20°C to -80°C) DMSO->Stock_Storage Working_Sol Working Solution (Prepare Fresh) Water->Working_Sol Use_Case Application Stock_Storage->Use_Case Dilute LongTerm Stable: 1-6 Months Stock_Storage->LongTerm ShortTerm Unstable: < 4 Hours (Hydrolysis Risk) Working_Sol->ShortTerm Use_Case->Working_Sol In Vivo / Cell Culture

Caption: Decision tree for solvent selection and storage. Red pathways indicate high risk of degradation.

Quality Control & Troubleshooting

Objective: Self-validating the integrity of the standard.

Before running critical experiments, verify the standard using HPLC-UV.[1][2]

ParameterSpecificationMethod
Appearance Clear, colorless solution (in DMSO).[1][2]Visual inspection. Turbidity implies precipitation or degradation.
Purity Check Single peak > 98% area.[4][9]HPLC (C18 column, Acetonitrile/Water gradient with 0.1% Formic Acid).[1][2]
Shift in RT Retention time matches historical data.A shift often indicates hydrolysis (cleavage of the side chain).[2]

Common Issue: "The potency seems low."

  • Cause 1: Moisture absorption during weighing (weighing water, not drug).[1][2]

  • Cause 2: Basic pH in the working solution causing hydrolysis.

  • Remedy: Dry the secondary container desiccant; check buffer pH; prepare fresh stock.

References

  • European Pharmacopoeia (Ph.[11] Eur.) . Valnemulin Hydrochloride Monograph 2138. EDQM. Available at: [Link][1][2]

  • Poulsen, S.M., et al. (2001) .[1][2] "The pleuromutilin drugs tiamulin and valnemulin bind to the RNA at the peptidyl transferase centre on the ribosome."[4][10][12] Molecular Microbiology. Available at: [Link][1][2]

  • Zhao, Y., et al. (2014) .[1][2] "Preparation of Valnemulin Hydrogen Fumarate and Its Enhanced Stability Compared With Valnemulin Hydrochloride." Drug Development and Industrial Pharmacy. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Resolving Valnemulin solubility issues in high-throughput screening

The following technical guide addresses the solubility and stability challenges of Valnemulin in High-Throughput Screening (HTS). It is structured as a specialized support center resource, designed for immediate applicat...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the solubility and stability challenges of Valnemulin in High-Throughput Screening (HTS). It is structured as a specialized support center resource, designed for immediate application by assay development scientists.[1]

Topic: Resolving Solubility & Stability Artifacts in Valnemulin Screening Document ID: APP-SCI-VAL-004 Version: 2.1[1]

Core Technical Brief: The "Crash-Out" Mechanism

Valnemulin Hydrochloride (CAS: 133868-46-9) is a semi-synthetic pleuromutilin antibiotic.[1] While highly soluble in organic solvents (DMSO, Ethanol), it frequently presents a "crash-out" phenomenon when diluted into aqueous HTS buffers.[1]

The Mechanism: Valnemulin possesses a basic amino group with a pKa typically in the range of 7.6–8.0 (similar to its analog Tiamulin).

  • In Stock (DMSO): The compound is fully solvated.[1]

  • In Acidic Media (pH < 6): The amine is protonated (

    
    ), maintaining high aqueous solubility.[1]
    
  • In Physiological Assay Buffers (pH 7.4): The pH approaches the pKa.[1] The equilibrium shifts toward the uncharged free base (

    
    ), which has significantly lower aqueous solubility.[1] This thermodynamic shift, combined with the "solvent shock" of moving from DMSO to water, triggers micro-precipitation that scatters light, clogs pins, and causes false negatives (loss of potency) or false positives (aggregation-based inhibition).[1]
    

Pre-Screening Solubility Assessment

Before committing to a full library run, characterize your specific lot of Valnemulin using this validation workflow.

Protocol A: The Nephelometry Check

Objective: Determine the kinetic solubility limit in your specific assay buffer. Do not rely on thermodynamic solubility data from the Certificate of Analysis (CoA), as HTS is a kinetic process.[1]

Materials:

  • Valnemulin HCl Stock (10 mM in 100% DMSO)[1]

  • Assay Buffer (e.g., PBS pH 7.4 or HEPES pH 7.2)[1]

  • 96-well clear flat-bottom plate[1]

Workflow:

  • Prepare Intermediate Plate: Create a dilution series of Valnemulin in 100% DMSO (ranging from 10 mM down to 0.1 mM).

  • Transfer: Transfer 1 µL of DMSO stock into 199 µL of Assay Buffer (0.5% DMSO final).

  • Incubate: Shake at 500 rpm for 60 minutes at Room Temperature (RT).

  • Read: Measure Absorbance at 600 nm (OD600) or use a Nephelometer.

  • Analysis: Plot Concentration vs. OD600. The inflection point where OD rises above baseline is your Kinetic Solubility Limit .

Data Interpretation:

Observation Diagnosis Action
OD600 < 0.005 Soluble Proceed to assay.
OD600 > 0.01 Micro-precipitation Reduce max concentration or optimize buffer (see Module 3).

| Visible Crystals | Macro-precipitation | Critical failure. Do not run HTS. |

Buffer & Solvent Optimization

If Protocol A reveals insolubility at your required screening concentration, implement these modifications.

Critical Parameter: DMSO Tolerance

Valnemulin is hydrophobic. Ensure your assay tolerates the highest possible DMSO concentration without compromising biology.

  • Standard: 0.5% - 1.0% DMSO.[1]

  • Recommendation: If your assay tolerates 1% DMSO, use it.[1] The extra organic co-solvent significantly stabilizes the pleuromutilin core in solution.

Critical Parameter: pH Tuning

Because Valnemulin solubility is pH-dependent (protonation state), slight acidification can stabilize the compound.[1]

  • Strategy: If your target protein/cell tolerates it, lower the assay buffer pH from 7.4 to 7.0 or 6.8 .[1]

  • Impact: This keeps a higher fraction of Valnemulin in the protonated (soluble) state.

Additive Strategy (The "Solubility Rescue")

If pH cannot be changed, add non-ionic surfactants or solubilizers.[1]

AdditiveConcentrationMechanismSuitability
Pluronic F-127 0.01% - 0.05%Prevents aggregation via steric stabilization.[1]Best for Cell-based assays.[1]
Tween-20 0.005% - 0.01%Reduces surface tension; prevents sticking to tips.[1]Best for Biochemical/Enzymatic assays.
β-Cyclodextrin 0.5% - 1.0%Encapsulates hydrophobic moiety.[1]Use with caution; can mask compound potency.[1]

Liquid Handling & Stability Protocols

Valnemulin is sensitive to hydrolysis and hygroscopicity.

Storage & Handling[2][3]
  • Hygroscopicity: DMSO is hygroscopic (absorbs water from air).[1] Water in DMSO stocks accelerates Valnemulin hydrolysis.

    • Rule: Use single-use aliquots . Never freeze-thaw the master stock more than 3 times.[1]

    • Storage: Store at -20°C in a desiccator.

  • Hydrolysis: Pleuromutilins degrade via hydrolysis of the ester linkage, especially at alkaline pH.

    • Rule: Never store Valnemulin diluted in aqueous buffer for >4 hours. Prepare "Just-in-Time" (JIT).

The "Intermediate Dilution" Method

Directly shooting 50 nL of 10 mM stock into 50 µL of buffer often causes immediate local precipitation due to slow mixing.

Correct Workflow (Graphviz Diagram):

G Stock Master Stock (10 mM in 100% DMSO) Inter Intermediate Plate (100 µM in 10% DMSO) Stock->Inter Step 1: Pre-dilution (Solvent-rich environment) Precip Precipitation Risk! Stock->Precip Direct Transfer (High Risk) Assay Assay Plate (1 µM in Buffer + 0.1% DMSO) Inter->Assay Step 2: Final Transfer (Rapid mixing)

Figure 1: Two-Step Dilution Workflow. Avoiding direct transfer from 100% DMSO to aqueous buffer minimizes local high-concentration precipitation events.[1]

Troubleshooting FAQ

Q1: My IC50 curves are bell-shaped or flat at high concentrations. Is this solubility related? A: Yes. This is a classic signature of compound aggregation. At high concentrations, Valnemulin forms colloidal aggregates that sequester the enzyme or scatter light, leading to artifactual data.[1]

  • Fix: Add 0.01% Triton X-100 or Tween-20 to the assay buffer to disrupt aggregates [1].[1]

Q2: I see variability between replicates in the same plate. A: This often indicates "tip clogging" or heterogeneous suspension. If the compound precipitated in the source plate, the liquid handler tips may pick up crystals in one well and supernatant in another.

  • Fix: Filter the diluted compound solution (0.2 µm) before adding to the assay plate, or switch to acoustic dispensing (Echo) which is less prone to clogging but still sensitive to precipitation.[1]

Q3: Can I use Valnemulin Hydrogen Tartrate instead of Hydrochloride? A: Yes. The Hydrogen Tartrate salt (Form I) has been reported to have higher stability and crystallinity compared to the amorphous Hydrochloride form [2]. If available, switch salt forms for better consistency.

Q4: The compound degrades overnight in the assay plate. A: Valnemulin is an ester. At pH > 7.5, half-life decreases significantly.[1]

  • Fix: Ensure your assay incubation time is within the stability window (typically < 4-6 hours at pH 7.4).[1] If a long incubation (24h+) is required, spike the compound fresh or use a lower pH (e.g., pH 7.0).[1]

Decision Tree: Resolving Precipitation

Troubleshooting Start Issue: Visible Precipitate or Erratic Data CheckConc Is Test Conc > 50 µM? Start->CheckConc ReduceConc Action: Reduce Max Conc (Kinetic Limit) CheckConc->ReduceConc Yes CheckpH Is Buffer pH > 7.4? CheckConc->CheckpH No LowerpH Action: Adjust pH to 6.8-7.0 CheckpH->LowerpH Yes CheckDMSO Is Final DMSO < 1%? CheckpH->CheckDMSO No IncreaseDMSO Action: Increase DMSO to 1% (If tolerated) CheckDMSO->IncreaseDMSO Yes AddSurfactant Action: Add 0.01% Tween-20 CheckDMSO->AddSurfactant No

Figure 2: Systematic Troubleshooting Logic for Valnemulin Solubility Issues.

References

  • Feng, B. Y., & Shoichet, B. K. (2006). A detergent-based assay for the detection of promiscuous inhibitors.[1] Nature Protocols, 1(2), 550–553.[1] Link

  • Zhang, G., et al. (2019). Preparation, characterization, and in vivo evaluation of a polymorphic form of valnemulin hydrogen tartrate.[1][2] Journal of Veterinary Science, 20(2), e16.[1][2] Link

  • Poulsen, S. M., et al. (2001). The pleuromutilin drugs tiamulin and valnemulin bind to the RNA at the peptidyl transferase centre on the ribosome.[3] Molecular Microbiology, 41(5), 1091–1099.[1][3][4] Link

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization.[1] Drug Discovery Today, 11(9-10), 446-451.[1] Link

Sources

Reference Data & Comparative Studies

Validation

Comparative Pharmacokinetics of Pleuromutilin Derivatives

Executive Summary: The Evolution of a Class Pleuromutilins are a class of antibiotics that inhibit bacterial protein synthesis by binding to the peptidyl transferase center (PTC) of the 50S ribosomal subunit.[1][2][3][4]...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Evolution of a Class

Pleuromutilins are a class of antibiotics that inhibit bacterial protein synthesis by binding to the peptidyl transferase center (PTC) of the 50S ribosomal subunit.[1][2][3][4] Historically restricted to veterinary medicine (Tiamulin, Valnemulin) due to poor aqueous solubility and rapid metabolism, the class has evolved into human therapeutics.

This guide compares the pharmacokinetic (PK) profiles of four key derivatives, highlighting the structural modifications at the C-14 side chain that enabled the transition from topical human use (Retapamulin) to the first systemic human pleuromutilin (Lefamulin).

Structural Determinants of Pharmacokinetics

The pleuromutilin core is a tricyclic mutilin cage. The pharmacokinetic differentiation between generations is driven almost exclusively by modifications to the C-14 glycolic ester side chain .

Mechanism of Action & Binding

All derivatives share a common mechanism:

  • Core Binding: The tricyclic core binds at the A-site of the PTC.

  • Side Chain Extension: The C-14 side chain extends toward the P-site, interfering with peptidyl transfer.[1][5]

Pleuromutilin_SAR cluster_derivatives Side Chain Impact on PK Core Tricyclic Mutilin Core (Hydrophobic Interaction) Ribosome 50S Ribosome (PTC) Core->Ribosome Anchors Drug SideChain C-14 Side Chain (PK Determinant) SideChain->Ribosome Blocks Peptide Bond Tiamulin Tiamulin (Vet) Diethylaminoethyl thio Modest Bioavailability SideChain->Tiamulin Retapamulin Retapamulin (Topical) Complex structure P-gp Substrate (Efflux) SideChain->Retapamulin Lefamulin Lefamulin (Systemic) Aminohydroxycyclohexyl High Solubility & Stability SideChain->Lefamulin

Figure 1: Structural Activity Relationship (SAR) of Pleuromutilins focusing on the C-14 side chain.[1][4]

Comparative Pharmacokinetic Profile

The following table synthesizes data from veterinary and human clinical pharmacology studies. Note the distinct shift in Bioavailability (


)  and Half-life (

)
between topical and systemic agents.
ParameterTiamulin (Vet)Valnemulin (Vet)Retapamulin (Human)Lefamulin (Human)
Primary Indication Swine DysenterySwine/Poultry GI/RespImpetigo (Topical)CABP (Systemic)
Route Oral (Feed/Water), IMOral (Feed)Topical OintmentIV, Oral
Bioavailability (

)
>90% (Swine)~60-70%<1% (Systemic absorption)~25% (Fasted)

0.5 – 2 h1 – 4 hN/A (Topical)0.88 – 2 h
Protein Binding ~30-50%>90%94%95 – 97%
Volume of Dist.[4][6][7] (

)
High (Accumulates in lung)HighN/A~86 L (High tissue pen.)
Metabolism Extensive (CYP450)Extensive (Liver)CYP3A4 (Rapid if absorbed)CYP3A4 (Substrate/Inhibitor)
Elimination

3 – 6 h1 – 4 hN/A~8 h
Excretion Biliary/FecalBiliary/FecalN/AFecal (major), Renal (minor)

Key Insight: Retapamulin is effective topically but fails systemically due to rapid metabolic clearance and P-glycoprotein (P-gp) efflux. Lefamulin overcomes this via a side chain that resists rapid hydrolysis and improves solubility.

ADME Deep Dive: The Systemic Challenge

Absorption & Distribution[7][8][9][10][11][12]
  • Lefamulin: Demonstrates a "flip-flop" kinetic profile where absorption is rate-limiting. Crucially, it concentrates in the Epithelial Lining Fluid (ELF) of the lungs. The ratio of ELF to plasma concentration is approximately 5.7, making it highly effective for pneumonia (CABP).

  • Retapamulin: Systemic exposure is negligible (<0.5 ng/mL) after topical application on intact skin.[8][9][10] This is a safety feature, minimizing systemic toxicity.

Metabolism (The CYP3A4 Bottleneck)

All pleuromutilins are heavily metabolized by the liver, specifically CYP3A4 .

  • Experimental Consequence: In drug development, metabolic stability assays using liver microsomes are the "gatekeeper" experiments for this class.

  • Drug-Drug Interactions (DDI): Lefamulin is both a substrate and a moderate inhibitor of CYP3A4.[11] Co-administration with strong CYP3A4 inducers (e.g., Rifampin) or inhibitors (e.g., Ketoconazole) requires protocol adjustments.

Experimental Protocols

To validate the PK properties described above, the following protocols are standard in pleuromutilin development.

Protocol A: In Vitro Metabolic Stability (Microsomal Assay)

Objective: Determine the intrinsic clearance (


) and half-life of a pleuromutilin derivative in liver microsomes.

Reagents:

  • Pooled Liver Microsomes (Human/Rat) at 20 mg/mL protein.

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

  • Test Compound (1 µM final concentration to ensure linear kinetics).

  • Positive Controls: Testosterone (High turnover), Warfarin (Low turnover).

Workflow:

  • Pre-incubation: Mix microsomes (0.5 mg/mL final) with phosphate buffer (pH 7.4) and Test Compound at 37°C for 5 minutes.

  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: At

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile (containing Internal Standard).

  • Analysis: Centrifuge (4000g, 20 min) and analyze supernatant via LC-MS/MS.

Self-Validation Step:

  • Plot

    
     vs. Time.
    
  • The slope

    
     must yield an 
    
    
    
    .
  • If Testosterone

    
     min (in human microsomes), the metabolic activity of the batch is compromised; discard data.
    
Protocol B: Epithelial Lining Fluid (ELF) Penetration

Objective: Calculate the ELF/Plasma ratio, a critical predictor of efficacy for pneumonia drugs like Lefamulin.

Workflow:

  • Dosing: Administer drug to subject/animal.

  • Sampling: Perform Bronchoalveolar Lavage (BAL) and simultaneous plasma draw at steady state.

  • Urea Correction Method: Urea diffuses freely through the lung. Measure Urea in Plasma (

    
    ) and BAL (
    
    
    
    ).
  • Calculation: Determine drug concentration in BAL (

    
    ).
    

ELF_Protocol Start Administer Pleuromutilin Sample Simultaneous Sampling: 1. Plasma 2. BAL Fluid Start->Sample Measure Quantify Drug & Urea (LC-MS/MS & Colorimetric) Sample->Measure Calc_Vol Calculate ELF Volume: V_ELF = V_BAL * (Urea_BAL / Urea_Plasma) Measure->Calc_Vol Result Determine Penetration: Ratio = C_ELF / C_Plasma Calc_Vol->Result

Figure 2: Urea dilution workflow for determining lung tissue concentrations.

Clinical Implications: PK/PD Drivers

The efficacy of pleuromutilins is driven by the relationship between drug exposure and the Minimum Inhibitory Concentration (MIC).[12]

  • Veterinary (Tiamulin/Valnemulin): Efficacy correlates with

    
    .
    
  • Human Systemic (Lefamulin): The primary driver is the free-drug AUC (

    
    ).
    
    • Target: For S. aureus, an

      
       ratio of >20 is typically required for bacteriostasis.
      
    • For S. pneumoniae, the requirement is lower due to higher potency.

Senior Scientist Note: When comparing derivatives, do not rely solely on MIC. A derivative with a lower MIC but poor ELF penetration (like Retapamulin) will fail in pneumonia treatment regardless of its potency in a petri dish.

References

  • FDA Labeling. (2019).[13] XENLETA (lefamulin) injection and tablets prescribing information.[6][11][14] Nabriva Therapeutics.[13] Link

  • FDA Labeling. (2007). ALTABAX (retapamulin) ointment prescribing information.[8][9] GlaxoSmithKline. Link

  • Wicha, W. W., et al. (2019). Pharmacokinetics and Pharmacodynamics of Lefamulin.[7][13][15] Clinical Infectious Diseases.[2] Link

  • Paukner, S., & Riedl, R. (2017).[5] Pleuromutilins: Potent Drugs for Resistant Bugs—Mode of Action and Resistance.[16] Cold Spring Harbor Perspectives in Medicine. Link

  • Zhang, L., et al. (2016). Pharmacokinetic/Pharmacodynamic Profiles of Tiamulin in an Experimental Intratracheal Infection Model. Frontiers in Microbiology. Link

Sources

Comparative

A Comparative Guide to Valnemulin Purity Assessment: NMR vs. HPLC

In the realm of veterinary pharmaceuticals, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. Valnemulin, a pleuromutilin antibiotic pivot...

Author: BenchChem Technical Support Team. Date: February 2026

In the realm of veterinary pharmaceuticals, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. Valnemulin, a pleuromutilin antibiotic pivotal in controlling swine dysentery and other porcine diseases, is no exception. Ensuring its purity is a critical step in drug development and manufacturing, mandated by global regulatory bodies.[1][2][3] This guide provides an in-depth, objective comparison of two powerful analytical techniques for valnemulin purity assessment: Quantitative Nuclear Magnetic Resonance (qNMR) and High-Performance Liquid Chromatography (HPLC).

This document is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the scientific rationale behind the experimental choices. We will delve into the principles of each technique, present detailed experimental workflows, and provide a comparative analysis based on experimental data to guide you in selecting the most appropriate method for your needs.

The Imperative of Purity: A Regulatory Standpoint

Regulatory bodies like the FDA and EMA, guided by the International Council for Harmonisation (ICH), have established stringent guidelines for the control of impurities in new drug substances.[1][2][3][4] The ICH Q3A(R2) guideline, for instance, necessitates the reporting, identification, and qualification of impurities.[1][4] This underscores the need for robust, accurate, and reliable analytical methods to quantify the purity of APIs like valnemulin and to detect and characterize any potential impurities, which could be process-related or degradation products.

Quantitative Nuclear Magnetic Resonance (qNMR): The Primary Method

Quantitative NMR (qNMR) has emerged as a powerful tool in pharmaceutical analysis, offering the ability to determine the purity of a substance without the need for a reference standard of the analyte itself.[5][6][7] This makes it a primary analytical method with direct traceability to the International System of Units (SI).[6] The fundamental principle of qNMR is that the area of a resonance signal is directly proportional to the number of nuclei contributing to that signal.[8][9]

The qNMR Experimental Workflow

The successful implementation of a qNMR experiment hinges on careful planning and execution, from sample preparation to data processing.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Accurate Weighing of Valnemulin & IS B Dissolution in Deuterated Solvent A->B C Transfer to NMR Tube B->C D Optimize Spectrometer Parameters (e.g., D1) C->D E Acquire 1H NMR Spectrum D->E F Phase & Baseline Correction E->F G Integration of Analyte & IS Signals F->G H Purity Calculation G->H I Result H->I Final Purity Value

Caption: The qNMR workflow for valnemulin purity assessment.

Experimental Protocol: ¹H qNMR of Valnemulin

1. Method Planning & Selection of Internal Standard (IS):

  • Causality: The choice of an internal standard is critical for accuracy. Maleic acid is a suitable IS for valnemulin as its distinct olefinic protons resonate in a region of the ¹H NMR spectrum (around 6.3 ppm) that is typically free from valnemulin signals, preventing overlap. It is also non-volatile, stable, and has a known high purity.

2. Sample Preparation:

  • Accurately weigh approximately 15 mg of valnemulin and 10 mg of maleic acid (the IS) into a vial using a microbalance. The weighing process is a significant source of potential error and must be performed with care.[9]

  • Dissolve the mixture in approximately 0.75 mL of a suitable deuterated solvent, such as Deuterated Chloroform (CDCl₃), ensuring complete dissolution.

  • Transfer the solution to a 5 mm NMR tube.

3. Data Collection:

  • Instrument: A 400 MHz (or higher) NMR spectrometer.

  • Key Parameters:

    • Relaxation Delay (D1): Set to at least 5 times the longest T₁ relaxation time of the signals of interest for both valnemulin and the IS. A value of 30 seconds is generally a conservative and safe starting point to ensure full relaxation and accurate integration.

    • Pulse Angle: 90°

    • Number of Scans: 8 to 16 scans are typically sufficient to achieve a good signal-to-noise ratio.

4. Data Processing and Purity Calculation:

  • Apply phase and baseline corrections to the acquired spectrum.

  • Integrate a well-resolved, characteristic signal of valnemulin (e.g., the olefinic proton at ~5.7 ppm) and the olefinic signal of the maleic acid internal standard.

  • The purity of valnemulin is calculated using the following equation:

    Purity (%) = (I_val / N_val) * (N_IS / I_IS) * (MW_val / MW_IS) * (m_IS / m_val) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

High-Performance Liquid Chromatography (HPLC): The Industry Workhorse

HPLC is the most widely used technique for purity determination in the pharmaceutical industry, renowned for its high resolution, sensitivity, and robustness.[10] For valnemulin, a reversed-phase HPLC method with UV detection is typically employed to separate the main component from related substances.[11]

The HPLC Experimental Workflow

The HPLC process involves separating components of a mixture as they pass through a column packed with a stationary phase, carried by a liquid mobile phase.

HPLC_Workflow cluster_prep Sample & Mobile Phase Prep cluster_analysis Chromatographic Analysis cluster_data Data Processing A Prepare Mobile Phase & Degas C System Equilibration & SST A->C B Accurately Prepare Valnemulin Solution B->C D Inject Sample C->D E Separation on C18 Column D->E F UV Detection E->F G Integrate Peaks in Chromatogram F->G H Calculate Purity (Area % Method) G->H I Result H->I Final Purity & Impurity Profile

Caption: The HPLC workflow for valnemulin purity assessment.

Experimental Protocol: Reversed-Phase HPLC of Valnemulin

1. Instrument and Conditions:

  • System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and a phosphate buffer is often effective. For example:

    • Mobile Phase A: 0.05 M Potassium Dihydrogen Phosphate buffer (pH adjusted to 3.0 with phosphoric acid)

    • Mobile Phase B: Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm.[12]

  • Injection Volume: 10 µL

2. Sample Preparation:

  • Causality: The sample is dissolved in the mobile phase to ensure compatibility and good peak shape. A concentration of approximately 1 mg/mL is typical.

3. System Suitability Test (SST):

  • Before sample analysis, a system suitability solution is injected to ensure the chromatographic system is performing adequately. Parameters like resolution, tailing factor, and theoretical plates are monitored. This is a core requirement for a self-validating system as per ICH guidelines.[13][14]

4. Data Analysis:

  • The purity is typically assessed using the area percent method, where the area of the valnemulin peak is divided by the total area of all peaks in the chromatogram.

  • This method assumes that all compounds have a similar response factor at the detection wavelength. For accurate quantification of impurities, their respective reference standards are required.

Comparative Performance: NMR vs. HPLC

Both qNMR and HPLC are indispensable for a comprehensive purity assessment of valnemulin. However, they offer different strengths and are suited for different aspects of purity analysis. The choice between them, or the decision to use them orthogonally, depends on the specific requirements of the analysis.

ParameterQuantitative NMR (qNMR)High-Performance Liquid Chromatography (HPLC)
Principle Absolute quantification based on molar ratios.[6]Relative quantification based on peak area (Area %).
Reference Standard Requires a certified internal standard of a different compound.Requires a reference standard of the analyte for assay; Area % for purity.
Sensitivity Lower; best for impurities >0.1%.Higher; excellent for trace impurities (ppm levels).
Specificity Highly specific due to unique chemical shifts.Dependant on chromatographic resolution.
Throughput Lower, due to longer experiment times (especially D1 delay).Higher, with typical run times of 20-30 minutes.
Sample Consumption Higher (milligrams).[10]Lower (micrograms).[10]
Structural Info Provides structural confirmation of the main component and impurities.Provides no structural information.
Destructive No, the sample can be recovered.[6]Yes, the sample is consumed.
Validation Insights

Method validation is essential to demonstrate that an analytical procedure is fit for its intended purpose.[13][15] Both the qNMR and HPLC methods described would be validated according to ICH Q2(R2) guidelines, assessing parameters such as:

  • Accuracy: Closeness of results to the true value.

  • Precision: Repeatability and intermediate precision, often expressed as Relative Standard Deviation (RSD).

  • Specificity: The ability to assess the analyte in the presence of other components.

  • Linearity: A direct proportional relationship between concentration and response over a defined range.

  • Range: The interval between the upper and lower concentrations of the analyte.

For HPLC, precision is often demonstrated with an RSD of ≤ 1.5%.[16] For qNMR, precision can also be very high, with RSDs typically below 1% under optimal conditions.[7]

Conclusion: An Orthogonal Approach for Complete Confidence

While HPLC is an excellent method for routine quality control, offering high throughput and sensitive detection of trace impurities, qNMR provides an absolute measure of the purity of the bulk material and structural confirmation without the need for specific impurity reference standards.[10]

For a comprehensive purity validation of valnemulin, an orthogonal approach utilizing both techniques is highly recommended. HPLC can be employed to establish a detailed impurity profile and quantify known and unknown impurities with high sensitivity. Concurrently, qNMR can be used to provide an accurate, absolute purity value for the valnemulin API, which serves as a primary reference point. This dual-pronged strategy ensures the highest level of confidence in the quality of the drug substance, satisfying both scientific rigor and regulatory expectations.

References

  • Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR). [Link]

  • ResolveMass Laboratories Inc. (2025, December 29). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. [Link]

  • Patsnap Eureka. (2025, September 22). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. [Link]

  • University of Illinois Chicago. Quantitative NMR (qNMR). Pharmacognosy Institute (PHCI). [Link]

  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • RSSL. The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredi. [Link]

  • IntuitionLabs. (2026, January 8). ICH Q2(R2) Guide: Analytical Method Validation Explained. [Link]

  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • AMSbiopharma. (2025, October 7). Impurity guidelines in drug development under ICH Q3. [Link]

  • U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. [Link]

  • European Medicines Agency. Quality: impurities. [Link]

  • U.S. Food and Drug Administration. Guidance for Industry Q3A Impurities in New Drug Substances. [Link]

  • ResearchGate. Determination of valnemulin residues in porcine tissues by molecularly imprinted solid-phase extraction coupling with high-performance liquid chromatography. [Link]

  • International Council for Harmonisation. (2011, May 15). ICH guideline Q11 on development and manufacture of drug substances (chemical entities and biotechnological/biological entities). [Link]

  • Pharmaffiliates. (2025, February 3). The Role of Impurity Standards in Pharmaceutical Quality Control. [Link]

  • PureSynth. Valnemulin Hydrochloride 98.0%(HPLC). [Link]

  • PubMed. (2016, November 15). A novel method to determine valnemulin in feedingstuffs for several animal species by liquid chromatography-electrospray tandem mass spectrometry. [Link]

  • PubMed. (2011, January 15). Molecularly imprinted solid-phase extraction for the selective determination of valnemulin in feeds with high performance liquid chromatography. [Link]

  • PubMed. (2016, March 1). Determination of valnemulin in swine and bovine tissues by ultra-high performance liquid chromatography-tandem mass spectrometry. [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling C31H52N2O5S

This guide outlines the technical safety protocols for handling C31H52N2O5S , identified as Valnemulin (CAS: 101312-92-9).[1][2][3][4] As a pleuromutilin antibiotic used primarily in veterinary drug development, Valnemul...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical safety protocols for handling C31H52N2O5S , identified as Valnemulin (CAS: 101312-92-9).[1][2][3][4]

As a pleuromutilin antibiotic used primarily in veterinary drug development, Valnemulin presents specific risks related to respiratory sensitization and dermal irritation .[1][2] This guide moves beyond generic safety advice, providing a self-validating containment strategy designed for researchers handling this bioactive API (Active Pharmaceutical Ingredient) in powder or solution form.

Chemical Identity & Hazard Profile

Before selecting PPE, you must understand the "Why" behind the protection.[2][4] Valnemulin is a protein synthesis inhibitor (binding to the 50S ribosomal subunit).[1][2][3][4]

Parameter Technical Specification
Common Name Valnemulin (often supplied as Valnemulin Hydrochloride)
Formula C31H52N2O5S
Molecular Weight 564.8 g/mol
Physical State White to off-white crystalline powder
Primary Hazards Sensitizer (Respiratory/Skin), Irritant (Eye/Skin), Bioactive (Antibiotic)
Target Organs Respiratory tract, Dermal layers, Microbiome

Critical Risk: As with other pleuromutilins, the primary occupational risk is sensitization .[1][2] Repeated inhalation of dust, even at low levels, can trigger immune-mediated respiratory hypersensitivity.[1][3][4] Therefore, the PPE strategy focuses heavily on Zero-Inhalation and Zero-Skin-Contact .[1][2][3]

Personal Protective Equipment (PPE) Matrix

This protocol uses a "Barrier-Redundancy" approach.[1][2] If one barrier fails, a backup exists to prevent exposure.[1][4]

A. Respiratory Protection (Critical)
  • Standard Operation (Fume Hood): N95 or P2 Respirator (minimum).[1][2][3][4]

    • Why: Protects against accidental particulate generation during weighing.[2]

  • High-Risk Operation (Open Bench/Spill): PAPR (Powered Air Purifying Respirator) with HEPA filters or Full-Face P100/P3 Respirator .[1][2][3][4]

    • Why: In the event of a spill outside containment, positive pressure (PAPR) ensures no inward leakage of the sensitizing powder.[1][2][3][4]

B. Dermal Protection[1][2]
  • Glove Protocol: Double-Gloving is mandatory.[1][2]

    • Inner Layer: Nitrile (4 mil) – Taped to lab coat sleeves.[1][2][3][4]

    • Outer Layer: Nitrile (Extended Cuff, 6-8 mil) – Removed immediately if contaminated.[1][2][3][4]

    • Why: Valnemulin is lipophilic (logP ~3-4).[1][2][3][4] It can permeate thin latex; nitrile offers superior chemical resistance.[2] The outer glove acts as a sacrificial layer.[2]

  • Body Protection:

    • Lab Coat: Tyvek® or similar non-woven, low-linting disposable coat.[1][2] Cotton coats are discouraged as they retain powder.[2]

    • Sleeves: Disposable polyethylene sleeves are recommended during solution preparation to bridge the gap between glove and coat.[1][2]

C. Ocular Protection
  • Standard: Chemical Safety Goggles (Indirect Vent).[1][2][3][4]

    • Why: Safety glasses with side shields are insufficient for powders that can drift.[2] Goggles seal the eye area against micro-dust.[2]

Operational Workflow: The "Clean-Trace" Method

The following diagram illustrates the "Clean-Trace" workflow. This logic ensures that Valnemulin is confined strictly to the "Hot Zone" (Biosafety Cabinet or Fume Hood) and never migrates to the general lab environment via PPE.[1][2][3][4]

Valnemulin_Handling cluster_containment Containment Barrier Entry Lab Entry Donning Donning Zone (Double Gloves, N95, Tyvek) Entry->Donning Clean Weighing Hot Zone (Fume Hood) Weighing & Solubilization Donning->Weighing Protected Weighing->Weighing Process API Decon Decontamination (Wipe Containers with 70% EtOH) Weighing->Decon Sealed Sample Doffing Doffing Zone (Remove Outer Gloves -> Coat -> Inner Gloves) Decon->Doffing Transport Exit Exit & Hand Wash Doffing->Exit Waste Disposal

Figure 1: The "Clean-Trace" workflow minimizes the risk of tracking Valnemulin powder outside the designated handling area.[1][3][4]

Step-by-Step Handling Protocol

Phase 1: Preparation (Pre-Work)
  • Engineering Check: Verify Fume Hood/BSC airflow is >100 fpm (0.5 m/s).

  • Surface Prep: Line the work surface with a plastic-backed absorbent mat .[1][2] This captures any micro-spills and allows for rapid cleanup by rolling up the mat.[2]

  • Solvent Prep: Pre-measure solvents (e.g., DMSO, Ethanol) before opening the Valnemulin vial to minimize open-container time.[1][2][3][4]

Phase 2: Weighing & Solubilization (High Risk)
  • Static Control: Use an anti-static gun or bar if available.[2] Valnemulin powder can be static and "jump."[2]

  • Weighing: Open the vial only inside the hood. Use a disposable spatula.

  • Dissolution: Add solvent immediately to the weighed powder.[1][2]

    • Note: Once in solution (e.g., DMSO), the inhalation risk drops, but the dermal absorption risk increases due to the solvent's penetrative properties.[1][3][4] Maintain double-gloving.

Phase 3: Decontamination & Disposal[1][2]
  • Wipe Down: Wipe the exterior of the closed solution vial with 70% Ethanol or 10% Bleach solution before removing it from the hood.[2]

  • Solid Waste: Dispose of the absorbent mat, spatula, and outer gloves into a Biohazard/Pharmaceutical Waste Bin (Incineration stream).[1][2][3][4] Do not use general trash.

  • Liquid Waste: Collect aqueous/organic waste in a dedicated container labeled "Antibiotic/API Waste."

Emergency Response

  • Inhalation: Move immediately to fresh air. If wheezing occurs (sensitization sign), seek medical evaluation.

  • Skin Contact: Wash with soap and water for 15 minutes.[1][2] Do not use alcohol/solvents on skin, as this may enhance absorption.[1][2]

  • Eye Contact: Flush for 15 minutes at an eyewash station.[1][2]

  • Spill (Powder):

    • Evacuate the immediate area.

    • Don full PPE (including N95/P100).[1][3][4]

    • Cover spill with wet paper towels (to prevent dust).[1][2][3][4]

    • Wipe up and dispose of as hazardous waste.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9850878, Valnemulin.[1][2][4] Retrieved from [Link][1][2][3][4]

  • European Medicines Agency (EMA). Econor (Valnemulin) European Public Assessment Report.[1][2][3][4] Retrieved from [Link][1][2][3][4]

  • Fengchen Group. Valnemulin Hydrochloride API Safety Data Sheet.[1][2] Retrieved from [Link][1][2][3][4]

Sources

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